Product packaging for MRT-83(Cat. No.:)

MRT-83

Cat. No.: B1436796
M. Wt: 538.6 g/mol
InChI Key: BKTMNLKJWHVZRN-UHFFFAOYSA-N
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Description

MRT-83, also known as this compound, is a useful research compound. Its molecular formula is C31H30N4O5 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N4O5 B1436796 MRT-83

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTMNLKJWHVZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of MRT-83

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the core mechanism of action of MRT-83, a novel and potent antagonist of the Smoothened receptor.

This compound, an acylguanidine derivative, has emerged as a significant pharmacological tool for the investigation of the Hedgehog (Hh) signaling pathway. Its potent inhibitory effects, with activity in the nanomolar range, offer a precise means to modulate this critical cellular pathway, which is implicated in both developmental processes and pathological conditions such as cancer. This guide synthesizes the available data on this compound, presenting its mechanism of action, quantitative data on its potency, details of key experimental protocols used in its characterization, and a visual representation of its interaction with the Hh signaling cascade.

Core Mechanism of Action: Targeting Smoothened to Inhibit Hedgehog Signaling

This compound functions as a direct antagonist of the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway.[1] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of an Hh ligand, Ptch tonically inhibits Smo, preventing its localization to the primary cilium and thereby keeping the pathway inactive. Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors.

This compound exerts its inhibitory effect by directly interacting with Smo.[1] This interaction prevents the agonist-induced trafficking of Smo to the primary cilium, a crucial step for pathway activation.[1] By blocking this translocation, this compound effectively shuts down the downstream signaling events, leading to the suppression of Hh target gene transcription.[1] Notably, this compound has demonstrated greater potency than the well-known Smo antagonist, cyclopamine.[1]

Quantitative Data Summary

The potency of this compound has been quantified in various assays, demonstrating its high affinity and efficacy as a Smoothened antagonist. The following table summarizes the key quantitative data.

Assay TypeTargetMetricValueReference
Hedgehog Signaling AssayHedgehog PathwayIC50Nanomolar range
Competitive Binding AssayHuman and Mouse SmoInhibition of Bodipy-cyclopamine bindingYes

Key Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental methodologies. Below are the detailed protocols for these experiments.

Hedgehog Signaling Inhibition Assay
  • Objective: To determine the potency of this compound in blocking Hedgehog signaling.

  • Methodology: A cell-based reporter assay is typically used. Cells (e.g., C3H10T1/2) are transiently transfected with a Gli-responsive luciferase reporter plasmid. These cells are then treated with a Hedgehog pathway agonist (e.g., a Smoothened agonist or Shh-conditioned medium) in the presence of varying concentrations of this compound. After a defined incubation period, cell lysates are prepared, and luciferase activity is measured. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the agonist-induced luciferase activity.

Bodipy-Cyclopamine Competitive Binding Assay
  • Objective: To demonstrate the direct binding of this compound to the Smoothened receptor.

  • Methodology: Membranes from cells overexpressing human or mouse Smoothened are incubated with a fluorescently labeled Smo antagonist, Bodipy-cyclopamine. Increasing concentrations of this compound are added to compete for binding to Smo. The amount of Bodipy-cyclopamine bound to the membranes is quantified using a suitable detection method (e.g., fluorescence polarization or filtration-based assays). A decrease in the fluorescent signal with increasing concentrations of this compound indicates competitive binding.

Smoothened Trafficking Assay
  • Objective: To visualize the effect of this compound on the subcellular localization of Smoothened.

  • Methodology: Cells that endogenously express Smoothened (e.g., C3H10T1/2 or NT2 cells) are treated with a Smoothened agonist to induce the translocation of Smo to the primary cilium. A parallel set of cells is co-treated with the agonist and this compound. The cells are then fixed and stained with antibodies against Smoothened and a primary cilium marker (e.g., acetylated tubulin). The subcellular localization of Smoothened is then visualized using immunofluorescence microscopy. The abrogation of agonist-induced Smo trafficking to the primary cilium in the presence of this compound confirms its mechanism of action.

Visualizing the Mechanism of Action

The following diagrams illustrate the Hedgehog signaling pathway and the workflow of the Smoothened trafficking experiment.

Caption: this compound blocks Hedgehog signaling by antagonizing Smoothened.

Smo_Trafficking_Workflow Experimental Workflow: Smoothened Trafficking Assay start Start: Culture Cells (e.g., C3H10T1/2) treatment Treatment Groups start->treatment control Control (Vehicle) treatment->control agonist Agonist (e.g., SAG) treatment->agonist agonist_mrt83 Agonist + this compound treatment->agonist_mrt83 fix_stain Fix and Permeabilize Cells control->fix_stain agonist->fix_stain agonist_mrt83->fix_stain primary_ab Incubate with Primary Antibodies (anti-Smo, anti-acetylated tubulin) fix_stain->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab imaging Visualize with Fluorescence Microscopy secondary_ab->imaging analysis Analyze Smo Localization relative to Primary Cilium imaging->analysis result_control Result: Smo Diffuse analysis->result_control result_agonist Result: Smo Localized to Primary Cilium analysis->result_agonist result_agonist_mrt83 Result: Smo Localization to Cilium Blocked analysis->result_agonist_mrt83

Caption: Workflow for assessing this compound's effect on Smo trafficking.

References

MRT-83: A Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 is a potent and novel small molecule antagonist belonging to the acylguanidine class of compounds. Extensive research has identified its primary molecular target as the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] This document provides a comprehensive technical overview of this compound, focusing on its core target, mechanism of action, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts in the field of Hh pathway modulation.

Primary Molecular Target: Smoothened (Smo)

The definitive molecular target of this compound is the Smoothened (Smo) receptor .[1] Smo is a G-protein-coupled receptor that plays a pivotal role in the Hedgehog signaling cascade, a pathway crucial for embryonic development and implicated in the pathogenesis of various cancers. This compound acts as a direct antagonist of Smo, effectively inhibiting the downstream signaling events of the Hh pathway.[1]

Mechanism of Action

This compound exerts its inhibitory effects on the Hedgehog signaling pathway through direct interaction with the Smoothened receptor. Its mechanism of action involves several key events:

  • Direct Antagonism of Smo: this compound functions as a potent antagonist of both human and mouse Smoothened receptors.[1]

  • Inhibition of Ligand Binding: It effectively inhibits the binding of other molecules, such as Bodipy-cyclopamine, to Smo.[1]

  • Blockade of Smo Trafficking: A crucial aspect of Hh pathway activation is the translocation of Smo to the primary cilium. This compound abrogates the agonist-induced trafficking of Smo to this critical cellular organelle.

  • Downregulation of Hh Target Genes: By inhibiting Smo, this compound prevents the activation of downstream transcription factors of the Gli family, leading to the suppression of Hh target gene expression, such as Patched.

The following diagram illustrates the antagonistic action of this compound on the Hedgehog signaling pathway.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds to Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits SUFU-Gli complex Cilium Primary Cilium Smo->Cilium Trafficking Gli Gli SUFU->Gli Sequesters Gli_A Gli (Active) Gli->Gli_A Activation Nucleus Nucleus Gli_A->Nucleus Translocates to Target_Genes Hh Target Genes (e.g., Patched) Nucleus->Target_Genes Activates Transcription MRT83 This compound MRT83->Smo Antagonizes

Caption: Antagonistic action of this compound on the Hedgehog signaling pathway.

Quantitative Data

This compound demonstrates high potency in inhibiting the Hedgehog signaling pathway, with an IC50 in the nanomolar range . This potency is reported to be greater than that of the well-known Smoothened antagonist, cyclopamine.

Compound Target Potency (IC50) Reference
This compoundSmoothened (Smo)Nanomolar range
CyclopamineSmoothened (Smo)(Less potent than this compound)

Experimental Protocols

The characterization of this compound involved a series of molecular, functional, and biochemical assays. The key experimental protocols are outlined below.

Hedgehog Signaling Assay
  • Objective: To determine the inhibitory effect of this compound on the Hedgehog signaling pathway.

  • Methodology: Various assays were employed to measure the activity of the Hh pathway. A common method involves the use of cell lines engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Cells are treated with a Hh pathway agonist (e.g., a Smoothened agonist or Shh ligand) in the presence or absence of this compound. The pathway activity is then quantified by measuring luciferase activity. The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in the luciferase signal.

Hedgehog Signaling Assay Workflow Start Start Cell_Culture Culture Gli-Luciferase Reporter Cells Start->Cell_Culture Treatment Treat with Hh Agonist +/- this compound Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Calculate IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Hedgehog signaling reporter assay.

Bodipy-Cyclopamine Binding Assay
  • Objective: To assess the ability of this compound to compete with a known Smoothened ligand for binding to the receptor.

  • Methodology: Cell membranes or whole cells expressing human or mouse Smoothened are incubated with a fluorescently labeled cyclopamine derivative (Bodipy-cyclopamine) in the presence of increasing concentrations of this compound. The amount of Bodipy-cyclopamine bound to Smo is quantified using a suitable detection method, such as fluorescence polarization or flow cytometry. A decrease in the fluorescent signal indicates displacement of Bodipy-cyclopamine by this compound, confirming competitive binding to Smo.

Smoothened Trafficking Assay
  • Objective: To investigate the effect of this compound on the agonist-induced translocation of Smoothened to the primary cilium.

  • Methodology: Cells that endogenously express Smoothened and form primary cilia (e.g., C3H10T1/2 or NT2 cells) are treated with a Smoothened agonist to induce trafficking. The cells are then co-treated with this compound. The subcellular localization of Smoothened is visualized using immunofluorescence microscopy. Antibodies specific to Smoothened and a ciliary marker (e.g., acetylated tubulin) are used to determine if Smoothened co-localizes with the primary cilium. A reduction in the ciliary localization of Smo in the presence of this compound indicates its inhibitory effect on Smo trafficking.

In Vivo Efficacy Studies
  • Objective: To evaluate the ability of this compound to antagonize Hedgehog signaling in a living organism.

  • Methodology: As described in the literature, this compound was administered to adult mice via stereotaxic injection into the lateral ventricle. The activity of the Hedgehog pathway in the subventricular zone was stimulated by Sonic Hedgehog (Shh). The expression of the Hh target gene, Patched, was then measured. A reduction in Patched transcription in the presence of this compound, but not an inactive structural analog, demonstrates its in vivo efficacy in blocking Hh signaling.

Selectivity Profile

An important aspect of a targeted therapeutic is its selectivity. Studies have shown that this compound does not significantly affect the Wnt signaling pathway, indicating a degree of selectivity for the Hedgehog pathway. This was demonstrated using a Tcf/Lef-dependent luciferase reporter assay in HEK293 cells.

Conclusion

This compound is a potent and specific antagonist of the Smoothened receptor, a key transducer of the Hedgehog signaling pathway. Its mechanism of action involves direct binding to Smo, inhibition of ligand binding, and blockade of its trafficking to the primary cilium. The nanomolar potency and demonstrated in vivo efficacy make this compound a valuable tool for researchers studying Hedgehog signaling and a potential starting point for the development of therapeutics targeting Hh-driven diseases. This technical guide provides a foundational understanding of this compound for scientific professionals engaged in drug discovery and development.

References

The Acylguanidine MRT-83: A Potent Smoothened Antagonist for Targeted Inhibition of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. MRT-83, a novel acylguanidine derivative, has emerged as a potent and specific antagonist of the Smoothened (Smo) receptor, a key transducer of the Hh signal. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic targeting of the Hedgehog pathway.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning, cell proliferation, and differentiation.[1][2] In vertebrates, the pathway is initiated by the binding of one of three secreted ligands—Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), or Desert Hedgehog (Dhh)—to the 12-pass transmembrane receptor Patched (Ptch).[1][3]

In the absence of a Hedgehog ligand, Ptch tonically inhibits the activity of the seven-transmembrane receptor Smoothened (Smo).[4] This inhibition prevents Smo from translocating to the primary cilium, a microtubule-based organelle that serves as a signaling hub for the Hh pathway. Consequently, a cytoplasmic protein complex containing Suppressor of Fused (SuFu) binds to and promotes the proteolytic cleavage of the Glioma-associated oncogene (Gli) family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). The cleaved forms of Gli proteins (GliR) translocate to the nucleus and act as transcriptional repressors of Hh target genes.

Upon binding of an Hh ligand to Ptch, the inhibitory effect of Ptch on Smo is relieved. Smo then accumulates in the primary cilium, leading to the dissociation of the SuFu-Gli complex. This allows the full-length, activator forms of Gli proteins (GliA) to translocate to the nucleus and induce the transcription of Hh target genes, including PTCH1 and GLI1, which are involved in a negative feedback loop and pathway amplification, respectively. Dysregulation of this pathway, often through mutations in Ptch or Smo, can lead to uncontrolled cell growth and tumorigenesis.

This compound: A Potent Smoothened Antagonist

This compound is a novel, potent, and selective small-molecule antagonist of the Smoothened receptor, belonging to the acylguanidine family of molecules. Its chemical name is N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide.

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to the Smoothened receptor. This interaction prevents the conformational changes in Smo that are necessary for its activation and subsequent translocation to the primary cilium. By locking Smo in an inactive state, this compound effectively blocks the downstream signaling cascade, preventing the activation of Gli transcription factors and the expression of Hh target genes. Notably, this compound has been shown to inhibit the binding of BODIPY-cyclopamine, a fluorescent derivative of the well-known Smo antagonist cyclopamine, to both human and mouse Smo, indicating a direct interaction with the receptor.

Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds and inactivates SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits dissociation MRT83 This compound MRT83->SMO GLI_A GLI (Activator) SUFU_GLI->GLI_A Prevents formation Target_Genes Hedgehog Target Genes GLI_A->Target_Genes Activates transcription

Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound on Smoothened.

Quantitative Data for this compound

The potency of this compound has been quantified in various in vitro assays. The following tables summarize the available quantitative data.

Cell Line Assay Type IC50 (nM) Reference
Shh-light2Luciferase Reporter Assay15
C3H10T1/2Alkaline Phosphatase Assay11
HT-1080Antiproliferative Assay29,000
LS180Antiproliferative Assay9,700
Table 1: In Vitro Efficacy of this compound in Various Cell-Based Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize Hedgehog signaling inhibitors like this compound.

Shh-Light2 Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a Gli-responsive luciferase reporter gene.

Materials:

  • Shh-light2 cells (e.g., NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

  • Shh-conditioned medium or a Smo agonist (e.g., SAG).

  • This compound or other test compounds.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Seed Shh-light2 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

  • The following day, replace the growth medium with a low-serum medium.

  • Add this compound or other test compounds at various concentrations to the wells.

  • After a pre-incubation period (e.g., 1 hour), stimulate the cells with Shh-conditioned medium or a Smo agonist.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the inhibitor concentration.

Shh-Light2 Luciferase Reporter Assay Workflow A Seed Shh-light2 cells in 96-well plate B Incubate overnight A->B C Replace with low-serum medium B->C D Add this compound (various concentrations) C->D E Pre-incubate D->E F Stimulate with Shh agonist E->F G Incubate 24-48 hours F->G H Lyse cells and measure luciferase activity G->H I Normalize Firefly to Renilla luciferase H->I J Calculate IC50 I->J

Figure 2: Experimental workflow for the Shh-Light2 luciferase reporter assay.

C3H10T1/2 Cell Differentiation Assay

This assay assesses the ability of Hedgehog pathway inhibitors to block the differentiation of pluripotent mesenchymal stem cells (C3H10T1/2) into osteoblasts, a process dependent on Hh signaling.

Materials:

  • C3H10T1/2 cells.

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Osteogenic differentiation medium (e.g., culture medium supplemented with ascorbic acid and β-glycerophosphate).

  • Shh-conditioned medium or a Smo agonist.

  • This compound or other test compounds.

  • Alkaline phosphatase (ALP) staining kit or ALP activity assay kit.

Protocol:

  • Seed C3H10T1/2 cells in a 24-well plate and grow them to confluence.

  • Replace the growth medium with osteogenic differentiation medium.

  • Add Shh-conditioned medium or a Smo agonist to induce differentiation.

  • Concurrently, treat the cells with various concentrations of this compound.

  • Culture the cells for 5-7 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

  • After the incubation period, wash the cells with PBS and fix them.

  • Stain for alkaline phosphatase activity, a marker of early osteoblast differentiation, using an ALP staining kit.

  • Alternatively, lyse the cells and quantify ALP activity using a colorimetric or fluorometric assay.

  • Determine the IC50 of this compound by quantifying the inhibition of ALP activity.

BODIPY-Cyclopamine Binding Assay

This is a competitive binding assay used to determine if a test compound directly interacts with the Smoothened receptor at the same site as cyclopamine.

Materials:

  • Cells overexpressing Smoothened (e.g., HEK293T cells transiently transfected with a Smo expression vector).

  • BODIPY-cyclopamine (a fluorescently labeled cyclopamine analog).

  • This compound or other test compounds.

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Harvest cells overexpressing Smoothened.

  • Resuspend the cells in a suitable buffer.

  • Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound for a defined period at a specific temperature (e.g., 1-2 hours at 4°C).

  • Wash the cells to remove unbound fluorescent ligand.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or quantify the fluorescence using a fluorescence microscope.

  • A decrease in fluorescence intensity in the presence of this compound indicates competitive binding to Smo.

  • Calculate the Ki or IC50 value for the displacement of BODIPY-cyclopamine by this compound.

In Vivo Studies

While specific quantitative in vivo data for this compound is not yet widely published, the general approach to evaluating Hedgehog inhibitors in animal models involves the use of tumor xenografts or genetically engineered mouse models that harbor mutations leading to Hh pathway activation.

A typical in vivo efficacy study would involve:

  • Implantation of tumor cells (e.g., medulloblastoma or basal cell carcinoma cell lines) into immunocompromised mice.

  • Once tumors are established, animals are randomized into vehicle control and treatment groups.

  • This compound is administered orally or via intraperitoneal injection at various doses and schedules.

  • Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.

  • At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis, such as measuring the expression of Hh target genes (e.g., Gli1, Ptch1) by qPCR or immunohistochemistry, to confirm target engagement.

General In Vivo Efficacy Study Workflow A Implant tumor cells into mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle C->D E Monitor tumor growth D->E Regularly F Harvest tumors and tissues at endpoint E->F G Perform pharmacodynamic analysis F->G

Figure 3: A generalized workflow for assessing the in vivo efficacy of a Hedgehog pathway inhibitor.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway, acting as a direct antagonist of the Smoothened receptor. Its nanomolar potency in cellular assays highlights its potential as a valuable research tool and a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel Hedgehog pathway inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancers driven by aberrant Hedgehog signaling.

References

MRT-83: A Potent Acylguanidine Antagonist of the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-83 is a novel and potent small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Belonging to the acylguanidine class of molecules, this compound demonstrates high efficacy in blocking Hh signaling with nanomolar potency, positioning it as a valuable tool for investigating Hh pathway function and as a potential therapeutic agent in Hh-driven pathologies, such as certain cancers.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway, often through mutations in its components, is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes.

SMO is a key transducer of the Hh signal and a prime target for therapeutic intervention. Small-molecule antagonists that bind to and inhibit SMO can effectively shut down the entire downstream pathway, making them attractive candidates for cancer therapy.

This compound: A Novel Smoothened Antagonist

This compound, with the chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, is a synthetic acylguanidine derivative identified as a potent SMO antagonist. It was developed through the optimization of earlier acylthiourea and acylurea analogs.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor. This binding prevents the conformational changes necessary for SMO activation and its subsequent translocation to the primary cilium, a critical step in Hh signal transduction. By locking SMO in an inactive state, this compound effectively blocks the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. Importantly, this compound has been shown to be specific for the Hh pathway, with no significant activity on the Wnt signaling pathway.

Quantitative Data

The potency of this compound has been evaluated in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay TypeCell LineStimulusIC50 (nM)Reference
Gli-Luciferase ReporterShh-light2ShhN~15
Alkaline PhosphataseC3H10T1/2ShhN~11
BODIPY-cyclopamine BindingHEK293 (human SMO)-4.6
BODIPY-cyclopamine BindingHEK293 (mouse SMO)-14
GCP ProliferationRat Cerebellar Granule PrecursorsShhN~3
GCP ProliferationRat Cerebellar Granule PrecursorsSAG~6

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a Smoothened antagonist.

Gli-Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well white, clear-bottom tissue culture plates

  • Sonic Hedgehog N-terminal conditioned medium (ShhN-CM) or a small molecule SMO agonist (e.g., SAG)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator until cells are confluent.

  • Serum Starvation: Carefully remove the growth medium and replace it with low-serum medium (e.g., DMEM with 0.5% FBS). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the desired concentrations of this compound to the wells.

  • Pathway Activation: Immediately after adding this compound, add ShhN-CM or a small molecule agonist (e.g., SAG at 100 nM) to the wells to stimulate the Hedgehog pathway. Include control wells with no stimulation and wells with stimulation but no this compound.

  • Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Remove the medium and lyse the cells by adding passive lysis buffer (Promega) to each well.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay measures the ability of a test compound to displace the fluorescently labeled SMO antagonist, BODIPY-cyclopamine, from the Smoothened receptor.

Materials:

  • HEK293 cells transiently or stably overexpressing human or mouse Smoothened.

  • BODIPY-cyclopamine (a fluorescent derivative of cyclopamine).

  • This compound.

  • Phosphate-Buffered Saline (PBS).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Plating: Plate HEK293 cells expressing SMO in a suitable format (e.g., 96-well plate).

  • Incubation with Test Compound: Incubate the cells with varying concentrations of this compound for a predetermined time at 37°C to allow for binding to SMO.

  • Addition of Fluorescent Ligand: Add a fixed concentration of BODIPY-cyclopamine to the wells and incubate for a sufficient time to reach binding equilibrium.

  • Washing: Wash the cells with ice-cold PBS to remove unbound BODIPY-cyclopamine.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer or quantify the fluorescence per cell using a fluorescence microscope.

  • Data Analysis: The reduction in fluorescence intensity in the presence of this compound indicates displacement of BODIPY-cyclopamine. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

C3H10T1/2 Alkaline Phosphatase Assay

This cell-based assay relies on the ability of Hedgehog signaling to induce the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, which can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

Materials:

  • C3H10T1/2 cells.

  • DMEM with 10% FBS.

  • ShhN-CM or a small molecule SMO agonist (e.g., SAG).

  • This compound.

  • Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate).

  • Spectrophotometer.

Procedure:

  • Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate.

  • Treatment: Once the cells are attached, treat them with ShhN-CM or a SMO agonist in the presence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 3-5 days to allow for differentiation.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen ALP assay kit.

  • ALP Activity Measurement: Add the ALP substrate (e.g., p-nitrophenyl phosphate) to the cell lysates and incubate. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a spectrophotometer.

  • Data Analysis: The decrease in ALP activity in the presence of this compound reflects the inhibition of Hh-induced differentiation. Calculate the IC50 value from the dose-response curve.

Smoothened Trafficking to Primary Cilium Assay

This immunofluorescence-based assay visually assesses the ability of this compound to block the agonist-induced translocation of Smoothened to the primary cilium.

Materials:

  • NIH/3T3 or other suitable ciliated cell line.

  • ShhN-CM or a small molecule SMO agonist (e.g., SAG).

  • This compound.

  • Primary antibodies: anti-SMO and anti-acetylated α-tubulin (a marker for the primary cilium).

  • Fluorescently labeled secondary antibodies.

  • Paraformaldehyde (PFA) for cell fixation.

  • Triton X-100 for cell permeabilization.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips to confluence and then serum-starve to induce ciliogenesis. Treat the cells with a SMO agonist in the presence or absence of this compound for several hours.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

  • Immunostaining: Incubate the cells with primary antibodies against SMO and acetylated α-tubulin, followed by incubation with appropriate fluorescently labeled secondary antibodies. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: In agonist-treated cells, SMO should co-localize with the primary cilium (marked by acetylated α-tubulin). In cells co-treated with this compound, this translocation should be inhibited, with SMO remaining in the cytoplasm and vesicles. Quantify the percentage of cilia that are positive for SMO staining in each condition.

In Vivo Hedgehog Pathway Inhibition Assay in Mouse Brain

This protocol describes a method to assess the in vivo efficacy of this compound in inhibiting Hedgehog pathway activity in the mouse brain.

Materials:

  • Adult mice.

  • This compound formulated for in vivo delivery.

  • ShhN or a SMO agonist for in vivo pathway activation.

  • Stereotaxic apparatus.

  • Anesthetics.

  • Tissue processing reagents for in situ hybridization or qPCR.

  • Probes or primers for Hh target genes (e.g., Ptch1, Gli1).

Procedure:

  • Animal Preparation: Anesthetize the adult mice and secure them in a stereotaxic frame.

  • Stereotaxic Injection: Perform a stereotaxic injection of ShhN or a SMO agonist into a specific brain region known to be responsive to Hh signaling, such as the lateral ventricle, to induce Hh pathway activation in the adjacent subventricular zone (SVZ). Co-inject this compound or administer it systemically.

  • Post-injection Period: Allow the animals to recover for a predetermined period to allow for changes in gene expression.

  • Tissue Collection and Processing: Euthanize the mice and perfuse them. Collect the brains and process them for either in situ hybridization to visualize the spatial expression of Hh target genes or for qPCR to quantify their expression levels.

  • Analysis: Compare the expression of Hh target genes (e.g., Ptch1, Gli1) in the brains of mice treated with the Hh agonist alone versus those co-treated with this compound. A significant reduction in target gene expression in the this compound treated group indicates in vivo inhibition of the Hedgehog pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a representative experimental workflow.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH binds SMO SMO PTCH->SMO SMO_cilium SMO SMO->SMO_cilium translocates SUFU_Gli SUFU-Gli Complex SMO_cilium->SUFU_Gli inhibits dissociation Gli_A Gli (Active) SUFU_Gli->Gli_A releases Gli_A_nuc Gli (Active) Gli_A->Gli_A_nuc translocates Target_Genes Target Gene Transcription Gli_A_nuc->Target_Genes activates This compound This compound This compound->SMO antagonizes

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Gli_Luciferase_Assay_Workflow start Start seed_cells Seed Shh-LIGHT2 cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 serum_starve Serum starve cells (24h) incubate1->serum_starve add_mrt83 Add serial dilutions of this compound serum_starve->add_mrt83 add_agonist Add Hh agonist (e.g., SAG) add_mrt83->add_agonist incubate2 Incubate (30-48h) add_agonist->incubate2 lyse_cells Lyse cells incubate2->lyse_cells measure_luc Measure Firefly & Renilla Luciferase lyse_cells->measure_luc analyze Analyze data (Normalize & calculate IC50) measure_luc->analyze end End analyze->end

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the Smoothened receptor. Its ability to effectively inhibit the Hedgehog signaling pathway at nanomolar concentrations makes it an invaluable research tool for dissecting the complexities of this critical signaling cascade. Furthermore, its demonstrated in vivo efficacy underscores its potential as a lead compound for the development of novel therapeutics targeting Hh-dependent diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize and further investigate the properties and applications of this compound.

References

The Discovery and Synthesis of MRT-83: A Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-83 is a novel and potent small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] As a member of the acylguanidine family, this compound demonstrates high efficacy in blocking Hh signaling with an IC50 value in the nanomolar range, surpassing the potency of the reference Smo antagonist, cyclopamine.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers. The G-protein coupled receptor, Smoothened (Smo), is a central component of this pathway. In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.

This compound, with the chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, was developed as a potent antagonist of Smo.[1] Its discovery provides a valuable pharmacological tool for investigating Smo function and presents a promising therapeutic candidate for Hh pathway-related diseases.[1]

Discovery and Biological Activity

This compound was identified through structural optimization of a series of acylguanidine molecules.[2] Its design is based on a pharmacophoric model for Smo antagonists, which includes three hydrogen bond acceptor groups and three hydrophobic regions.

In Vitro Activity

This compound has been shown to effectively block Hedgehog signaling in various in vitro assays. The key quantitative data for its biological activity is summarized in the table below.

Assay TypeCell LineTargetIC50Reference CompoundReference IC50
Hedgehog Signaling InhibitionC3H10T1/2SmoNanomolar rangeCyclopamineLess potent
Bodipy-cyclopamine BindingHEK293 cells expressing hSmoHuman SmoNanomolar rangeCyclopamine-
Bodipy-cyclopamine BindingC3H10T1/2 cells expressing mSmoMouse SmoNanomolar rangeCyclopamine-
Cerebellum Granule Cell Precursor (GCP) ProliferationPrimary GCPsSmoNanomolar rangeCyclopamine-

Table 1: Summary of In Vitro Biological Activity of this compound

Mechanism of Action

The mechanism of action of this compound involves the direct inhibition of the Smoothened receptor. Key findings include:

  • Inhibition of Smo Trafficking: this compound abrogates the agonist-induced trafficking of both endogenous mouse and human Smo to the primary cilium in C3H10T1/2 and NT2 cells, respectively. This is a crucial step in the activation of the Hh pathway.

  • Competitive Binding: this compound inhibits the binding of Bodipy-cyclopamine to both human and mouse Smo, suggesting a competitive antagonism at the cyclopamine binding site.

  • Specificity: this compound demonstrates specificity for the Hh pathway, as it does not affect Wnt signaling in HEK293 cells transfected with a Tcf/Lef-dependent luciferase reporter.

In Vivo Activity

The in vivo efficacy of this compound was demonstrated in adult mice. Stereotaxic injection of this compound into the lateral ventricle abolished the Sonic Hedgehog-induced upregulation of Patched transcription in the subventricular zone, confirming its ability to antagonize Hh signaling in a living organism.

Synthesis of this compound

The synthesis of this compound and other acylguanidine derivatives is achieved through a straightforward chemical process. The general synthetic scheme involves the reaction of a cyanamide with an appropriate aniline as a chlorohydrate in boiling toluene. The resulting guanidine is then converted to its chlorohydrate salt.

Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_purification Final Salt Formation cyanamide Cyanamide 1 guanidine Guanidine Derivative (e.g., this compound) cyanamide->guanidine aniline Aniline 2 (chlorohydrate) aniline->guanidine conditions Boiling Toluene salt_formation Treatment with HCl in MeOH guanidine->salt_formation final_product This compound Chlorohydrate Salt salt_formation->final_product

Caption: General synthetic workflow for acylguanidine derivatives like this compound.

Experimental Protocols

Hedgehog Signaling Inhibition Assay

Objective: To determine the IC50 of this compound in inhibiting Hh pathway activation.

Methodology:

  • Cell Culture: C3H10T1/2 cells are cultured in appropriate media.

  • Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid.

  • Treatment: Cells are treated with a Shh-conditioned medium to induce Hh signaling, in the presence of varying concentrations of this compound or cyclopamine.

  • Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Bodipy-Cyclopamine Binding Assay

Objective: To assess the ability of this compound to compete with cyclopamine for binding to the Smoothened receptor.

Methodology:

  • Cell Preparation: HEK293 cells transiently expressing human Smo or C3H10T1/2 cells endogenously expressing mouse Smo are used.

  • Competition Binding: Cells are incubated with a fixed concentration of Bodipy-cyclopamine (a fluorescent analog of cyclopamine) and increasing concentrations of this compound.

  • Fluorescence Measurement: The amount of Bodipy-cyclopamine bound to the cells is quantified by measuring fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined from the competition binding curve.

Smoothened Trafficking Assay

Objective: To visualize the effect of this compound on the subcellular localization of Smo.

Methodology:

  • Cell Culture and Treatment: C3H10T1/2 or NT2 cells are treated with a Smo agonist (e.g., SAG) in the presence or absence of this compound.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against Smo and a primary cilium marker (e.g., acetylated α-tubulin).

  • Microscopy: Cells are imaged using a fluorescence microscope.

  • Analysis: The localization of Smo at the primary cilium is assessed in treated and untreated cells.

Signaling Pathway Diagram

G cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_mrt83 Intervention with this compound PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R Processing Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off Represses Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on Dissociates Gli_A Gli Activator SUFU_Gli_on->Gli_A Activation Target_Genes_on Target Genes ON Gli_A->Target_Genes_on Activates MRT83 This compound MRT83->SMO_on Inhibits Trafficking & Binding

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and specific antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway. Its discovery and characterization provide a valuable molecular probe for studying Hh signaling and a promising lead compound for the development of therapeutics targeting Hh-driven diseases. The synthetic route is straightforward, and its biological activity is well-documented through a series of robust in vitro and in vivo assays. Further investigation into the structure-activity relationship of the acylguanidine class could lead to the development of even more potent and selective Smo antagonists.

References

The Emerging Role of the FAM83 Family in Developmental Biology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Family with sequence similarity 83 (FAM83) consists of eight members (FAM83A-H) that are gaining attention for their roles in cellular signaling. While extensively studied in the context of oncology, their functions in developmental biology are an emerging field of investigation. This technical guide synthesizes the current understanding of the FAM83 family's involvement in key developmental processes. Evidence suggests that FAM83 proteins are crucial players in signaling pathways fundamental to embryogenesis and organogenesis, including the Wnt, MAPK/ERK, PI3K/AKT, and Hippo pathways. Dysregulation of FAM83 members, such as FAM83G and FAM83H, has been directly linked to developmental disorders affecting the skin and teeth, respectively. This document provides a comprehensive overview of the known signaling interactions, summarizes the available data, and presents detailed experimental methodologies to facilitate further research into the developmental roles of this intriguing protein family.

Introduction to the FAM83 Protein Family

The FAM83 protein family is characterized by a conserved N-terminal Domain of Unknown Function 1669 (DUF1669)[1]. While initially identified for their association with various cancers, the signaling pathways they modulate are also critical for embryonic development. All eight members of the FAM83 family have been shown to interact with Casein Kinase 1 (CK1) isoforms, suggesting a role in a multitude of cellular processes[1][2]. The study of FAM83 proteins in developmental biology is a nascent field, with current knowledge largely extrapolated from cancer research and a few direct links to developmental disorders.

FAM83 Members in Developmental Signaling Pathways

FAM83 proteins have been shown to influence several key signaling cascades that are integral to development.

Wnt/β-Catenin Signaling

The Wnt pathway is fundamental for processes such as body axis formation, cell fate specification, and organogenesis. Several FAM83 members have been shown to modulate Wnt signaling. For instance, FAM83A can enhance the expression of active β-catenin and its downstream targets[3]. Furthermore, pathogenic variants in FAM83G that cause palmoplantar keratoderma, a developmental skin disorder, have been shown to disrupt Wnt signaling through a loss of interaction with CK1α[4].

Wnt_Signaling_FAM83G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Wnt Target Genes (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates FAM83G FAM83G CK1a CK1α FAM83G->CK1a Binds to CK1a->DestructionComplex Modulates

Caption: FAM83G modulates Wnt signaling via its interaction with CK1α.
MAPK/ERK Signaling

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival during development. Multiple FAM83 members, including FAM83A, FAM83B, and FAM83D, have been shown to activate the MAPK pathway, often by interacting with CRAF. This suggests a potential role for these proteins in developmental processes regulated by MAPK signaling, such as limb and craniofacial development.

MAPK_ERK_Signaling_FAM83 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS CRAF CRAF RAS->CRAF Activates FAM83 FAM83A/B/D FAM83->CRAF Promotes membrane localization MEK MEK CRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors ProliferationDifferentiation Proliferation & Differentiation TranscriptionFactors->ProliferationDifferentiation

Caption: FAM83 proteins can activate the MAPK/ERK signaling cascade.
PI3K/AKT Signaling

The PI3K/AKT pathway is essential for cell growth, survival, and metabolism, all of which are critical during development. FAM83A has been shown to promote the activation of this pathway, potentially through interaction with the p85 subunit of PI3K. This implicates FAM83A in the regulation of tissue growth and survival during embryogenesis.

Quantitative Data Summary

While quantitative data for the role of FAM83 family members in developmental biology is limited, data from cancer studies can provide insights into their potential functions. The following tables summarize key findings.

Table 1: FAM83 Family Member Interactions with Developmental Signaling Pathways

FAM83 MemberInteracting PathwayKey Interacting Protein(s)Observed EffectReference(s)
FAM83A Wnt/β-cateninActive β-cateninUpregulation of Wnt target genes
MAPK/ERKCRAFActivation of MAPK signaling
PI3K/AKTPI3K p85 subunitActivation of AKT
HippoYAP1Upregulation of YAP1 and its targets
FAM83B MAPK/ERKCRAFActivation of MAPK signaling
Wnt/β-cateninAPCInhibition of Wnt pathway
FAM83D MAPK/ERKc-Raf, MEKActivation of MEK/ERK pathway
FAM83F DNA Damage Response-Increased sensitivity to DNA damage in zebrafish embryos
FAM83G Wnt/β-cateninCK1αAttenuation of Wnt signaling when mutated
BMP SignalingSmad1Promotes non-canonical Smad4-independent signaling
FAM83H Tooth Enamel Development-Mutations cause amelogenesis imperfecta

Disclaimer: The majority of the data presented in this table is derived from studies conducted in the context of cancer. The developmental implications are inferred from the known roles of the signaling pathways.

Table 2: Expression Patterns of FAM83 Members with Potential Developmental Relevance

FAM83 MemberTissue/Developmental Stage with Notable ExpressionImplication for DevelopmentReference(s)
FAM83A Esophagus, Vagina, Cervix (in adults)Potential role in epithelial tissue maintenance and development
FAM83F Hatching gland of zebrafish embryosRole in the developmental process of hatching
FAM83G Epidermis and hair folliclesCrucial for skin and hair development
FAM83H Developing tooth enamelEssential for proper enamel formation

Experimental Protocols

Detailed experimental protocols for studying FAM83 function in a developmental context are not yet well-established. However, methodologies from cancer research can be adapted.

Analysis of Gene Expression in Embryos (Whole-Mount In Situ Hybridization)

This protocol is a standard method for visualizing gene expression patterns in whole embryos.

WISH_Workflow Start Collect and Fix Embryos (e.g., in 4% PFA) Permeabilization Permeabilize with Proteinase K Start->Permeabilization Prehybridization Prehybridize to Block Non-specific Binding Permeabilization->Prehybridization Hybridization Hybridize with Digoxigenin-labeled RNA Probe for FAM83 Gene Prehybridization->Hybridization Washes Stringent Washes to Remove Unbound Probe Hybridization->Washes AntibodyIncubation Incubate with Anti-DIG Antibody Conjugated to AP Washes->AntibodyIncubation Detection Colorimetric Detection with NBT/BCIP AntibodyIncubation->Detection Imaging Image Embryos Detection->Imaging

Caption: Workflow for whole-mount in situ hybridization.

Detailed Methodology:

  • Embryo Collection and Fixation: Collect embryos at desired developmental stages and fix overnight in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C.

  • Dehydration and Storage: Dehydrate embryos through a graded methanol/PBS series and store in 100% methanol at -20°C.

  • Rehydration and Permeabilization: Rehydrate embryos through a graded methanol/PBST (PBS with Tween-20) series. Permeabilize with a brief Proteinase K treatment (concentration and time are stage-dependent).

  • Prehybridization: Incubate embryos in hybridization buffer for several hours at 65-70°C.

  • Hybridization: Replace prehybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled antisense RNA probe for the specific FAM83 member and incubate overnight at 65-70°C.

  • Washes: Perform a series of stringent washes in solutions with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature.

  • Antibody Incubation: Block non-specific antibody binding and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Detection: After extensive washes in PBST, perform the colorimetric reaction using NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) as substrates for AP.

  • Imaging: Stop the reaction, clear the embryos if necessary, and image using a stereomicroscope.

Functional Analysis using Morpholino-mediated Knockdown in Zebrafish

This protocol is adapted from studies on Fam83f in zebrafish and is a powerful tool for assessing gene function during early development.

Morpholino_Workflow Design Design Morpholino Oligo (targeting start codon or splice site) Injection Microinject Morpholino into 1-4 Cell Stage Zebrafish Embryos Design->Injection Incubation Incubate Embryos at 28.5°C Injection->Incubation Validation Validate Knockdown Efficiency (e.g., RT-PCR for splice-blocking MO) Incubation->Validation PhenotypeAnalysis Phenotypic Analysis at Different Developmental Stages Validation->PhenotypeAnalysis Rescue Rescue Experiment (co-inject MO with target mRNA) PhenotypeAnalysis->Rescue Confirm specificity

Caption: Workflow for morpholino-mediated knockdown in zebrafish.

Detailed Methodology:

  • Morpholino Design: Design antisense morpholino oligomers (MOs) to target either the translation start site (ATG-blocking MO) or a splice junction (splice-blocking MO) of the FAM83 gene of interest.

  • Microinjection: Prepare the injection solution containing the MO at the desired concentration and a tracer dye (e.g., phenol red). Microinject a defined volume (e.g., 1-2 nL) into the yolk of 1-4 cell stage zebrafish embryos.

  • Incubation and Monitoring: Incubate the injected embryos in E3 embryo medium at 28.5°C and monitor for developmental defects at regular intervals.

  • Validation of Knockdown: For splice-blocking MOs, validate the knockdown efficiency by performing RT-PCR on RNA extracted from a pool of injected embryos to detect aberrant splicing. For ATG-blocking MOs, validation can be more challenging and may involve western blotting if a specific antibody is available.

  • Phenotypic Analysis: Carefully document any observed developmental phenotypes, such as morphological defects, altered organ development, or behavioral changes.

  • Rescue Experiment: To confirm the specificity of the observed phenotype, co-inject the MO with a synthetic mRNA encoding the target FAM83 protein that is not targeted by the MO. A rescue of the phenotype indicates specificity.

Future Directions and Conclusion

The role of the FAM83 protein family in developmental biology is a promising area for future research. While their involvement in key developmental signaling pathways is evident from cancer studies, further investigation is required to elucidate their precise functions during embryogenesis and organogenesis. The use of model organisms such as zebrafish, Xenopus, and mice will be instrumental in uncovering the developmental roles of each FAM83 member. For drug development professionals, understanding the fundamental developmental functions of these proteins is crucial, as targeting them therapeutically for cancer may have unforeseen consequences on tissue homeostasis and regeneration in adults. This technical guide provides a foundation for these future investigations, highlighting the knowns and the significant unknowns that remain to be explored.

References

Unraveling the Molecular Dance: A Technical Guide to the Interaction of MRT-83 with Smoothened

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the molecular interactions between MRT-83, a potent antagonist of the Smoothened (SMO) receptor, for researchers, scientists, and professionals in the field of drug development. By delving into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways, this guide aims to illuminate the mechanism of action of this promising compound in the context of Hedgehog (Hh) signaling pathway inhibition.

Introduction to this compound and the Smoothened Receptor

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The G protein-coupled receptor (GPCR), Smoothened (SMO), is a key transducer of the Hh signal. This compound, an acylguanidine derivative, has emerged as a potent antagonist of SMO, effectively blocking the Hh signaling cascade.[1] This document explores the molecular underpinnings of this interaction.

Quantitative Analysis of this compound Binding to Smoothened

CompoundAssay TypeTargetValueReference
This compound Hedgehog Signaling AssayCellular Hh PathwayIC50: 10 nM[2]
This compound BODIPY-cyclopamine Binding AssayHuman SMO ReceptorIC50: 4.6 nM[3]
MRT-92Radioligand Binding AssayHuman SMO ReceptorKd: 0.3 nM[2]

Table 1: Quantitative Binding Data for this compound and a Related Analog to the Smoothened Receptor.

The Molecular Interface: this compound's Binding Site on Smoothened

This compound interacts with the transmembrane (TM) domain of the Smoothened receptor, a region also targeted by other known SMO antagonists.[4] While the precise crystal structure of the this compound-SMO complex is not publicly available, molecular docking studies of the closely related and more potent analog, MRT-92, provide significant insights into the probable binding mode of this compound.

The binding of MRT-92 is predicted to occur within the long and narrow cavity of the 7-transmembrane bundle of SMO. This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts with specific amino acid residues. Given the structural similarity, it is highly probable that this compound engages with a similar set of residues.

Key Interacting Residues (based on MRT-92 docking):

  • Extracellular Loops (ECLs) & N-terminal Domain: N219, D384, Y394, W480, F484, E518

  • Transmembrane Helices: M230 (TM1), F274 (TM2), L325 (TM3), V329 (TM3), V386 (ECL2), F391 (ECL2), I408 (TM5), V463 (TM6), T466 (TM6), H470 (TM6), L522 (TM7), M525 (TM7)

These interactions effectively lock the Smoothened receptor in an inactive conformation, preventing the downstream signaling cascade.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the Hedgehog signaling pathway, the mechanism of this compound's inhibitory action, and the experimental workflow used to characterize this interaction.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 (Inactive) Hedgehog Ligand->PTCH1 Binds & Inhibits Hedgehog Ligand->PTCH1 SMO_inactive Smoothened (Inactive) PTCH1->SMO_inactive Inhibits SMO_active Smoothened (Active) SUFU_Gli SUFU Gli SMO_inactive->SUFU_Gli Signal Transduction (Blocked) MRT83 This compound MRT83->SMO_inactive Gli_R Gli Repressor SUFU_Gli->Gli_R Processing Gli_A Gli Activator SUFU_Gli->Gli_A Target_Genes Target Gene Transcription Gli_R->Target_Genes Gli_A->Target_Genes Activates SMO_active->SUFU_Gli Activates

Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding_assays Binding Affinity Determination cluster_functional_assays Functional Activity Assessment cluster_mechanism_studies Mechanism of Action Elucidation cluster_data_analysis Data Analysis and Interpretation Radioligand_Binding Radioligand Binding Assay (e.g., [3H]-cyclopamine) IC50_Determination IC50/Ki/Kd Determination Radioligand_Binding->IC50_Determination BODIPY_Cyclopamine BODIPY-Cyclopamine Competition Assay BODIPY_Cyclopamine->IC50_Determination Luciferase_Assay Gli-Dependent Luciferase Reporter Assay (Shh-light2 cells) Luciferase_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay (e.g., GCPs) Cell_Proliferation->IC50_Determination Cilium_Translocation SMO Ciliary Translocation Assay Binding_Mode Binding Mode Prediction Cilium_Translocation->Binding_Mode Molecular_Docking Computational Molecular Docking Molecular_Docking->Binding_Mode SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Binding_Mode->SAR_Analysis

References

Methodological & Application

Application Notes and Protocols for MRT-83 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro characterization of MRT-83, a potent acylguanidine antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals working to understand the mechanism and efficacy of Smo antagonists.

Introduction

This compound is a small molecule inhibitor that targets the Smoothened receptor, effectively blocking the Hedgehog signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making Smo an important therapeutic target. This compound demonstrates high potency, with an IC50 in the nanomolar range, and serves as a valuable tool for studying Hh pathway-related diseases.[1] The following protocols describe three key in vitro assays to characterize the activity of this compound: a Hedgehog signaling luciferase reporter assay, a competitive binding assay, and an immunofluorescence assay for Smoothened trafficking.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell lines.

Cell LineAssay TypeIC50 (nM)Reference
Shh-light2Luciferase Reporter Assay15[2]
C3H10T1/2Alkaline Phosphatase Assay11[2]
Smo/βarrestin2-GFPHigh-Throughput Screening Assay1.7[3]

Experimental Protocols

Hedgehog Signaling Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of Gli, a downstream effector of the Hedgehog signaling pathway, using a luciferase reporter system.

Materials:

  • Shh-light2 cells (or other suitable Hh-responsive reporter cell line, e.g., NIH-3T3 stably expressing a Gli-dependent firefly luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

  • This compound

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture Shh-light2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • The following day, carefully remove the culture medium.

    • Starve the cells in serum-free DMEM for 4-6 hours.

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Pathway Activation:

    • Stimulate the cells with Shh conditioned medium or a constant concentration of a Smo agonist (e.g., 100 nM SAG) for 24-48 hours. Include a non-stimulated control.

  • Cell Lysis:

    • After incubation, remove the medium and wash the cells once with PBS.

    • Add 20-25 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Transfer 5-20 µL of the cell lysate to a luminometer-compatible plate.

    • Add luciferase assay reagent according to the manufacturer's instructions.

    • Measure the firefly luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control reporter (if applicable, e.g., Renilla luciferase).

    • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.

BODIPY-Cyclopamine Competitive Binding Assay

This assay assesses the ability of this compound to compete with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, for binding to the Smoothened receptor.

Materials:

  • HEK293 cells transiently overexpressing human Smoothened (Smo).

  • BODIPY-cyclopamine

  • This compound

  • Unlabeled cyclopamine (for determining non-specific binding)

  • Opti-MEM or other suitable binding buffer

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding human Smo.

    • 24 hours post-transfection, harvest the cells.

  • Competition Binding:

    • Incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5-25 nM) and varying concentrations of this compound for 2-4 hours at 37°C.

    • Include wells with BODIPY-cyclopamine alone (total binding) and wells with BODIPY-cyclopamine and a high concentration of unlabeled cyclopamine (non-specific binding).

  • Fluorescence Measurement:

    • For Flow Cytometry:

      • Wash the cells with PBS to remove unbound ligand.

      • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • For Fluorescence Microscopy:

      • Wash the cells with PBS.

      • Fix the cells with 4% paraformaldehyde.

      • Mount the coverslips and visualize the fluorescence using a fluorescence microscope.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Immunofluorescence Assay for Smoothened Trafficking

This assay visualizes the effect of this compound on the localization of Smoothened to the primary cilium, a key step in Hedgehog pathway activation.

Materials:

  • C3H10T1/2 or NT2 cells

  • Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

  • This compound

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a primary cilium marker)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Confocal microscope

Protocol:

  • Cell Culture and Treatment:

    • Culture C3H10T1/2 or NT2 cells on coverslips.

    • Treat the cells with this compound for a specified time (e.g., 1-4 hours).

    • Stimulate the cells with Shh conditioned medium or a Smo agonist to induce Smo translocation to the primary cilium.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour.

    • Incubate the cells with primary antibodies against Smoothened and acetylated tubulin overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

    • Mount the coverslips on slides using a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the localization of Smoothened and the primary cilium using a confocal microscope.

    • Quantify the percentage of cells with Smoothened localized to the primary cilium in the presence and absence of this compound.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits Smo_cilium Smoothened (Smo) Smo->Smo_cilium Translocates to (upon activation) SUFU_Gli SUFU Gli Smo->SUFU_Gli Inhibits SUFU (upon activation) Gli_A Gli (Active) SUFU_Gli->Gli_A Releases Gli_A_nuc Gli (Active) Gli_A->Gli_A_nuc Translocates Target_Genes Target Gene Transcription Gli_A_nuc->Target_Genes Activates This compound This compound This compound->Smo Inhibits This compound->Smo_cilium Blocks Translocation

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_binding Competitive Binding Assay cluster_if Immunofluorescence Assay L1 Seed Reporter Cells L2 Treat with this compound L1->L2 L3 Activate Hh Pathway L2->L3 L4 Lyse Cells L3->L4 L5 Measure Luminescence L4->L5 B1 Prepare Smo-expressing Cells B2 Incubate with BODIPY-cyclopamine and this compound B1->B2 B3 Measure Fluorescence B2->B3 I1 Culture & Treat Cells I2 Fix & Permeabilize I1->I2 I3 Immunostain for Smo & Cilia Marker I2->I3 I4 Confocal Microscopy I3->I4

References

Application Notes and Protocols for Cell Culture Treatment with ULK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of potent and selective ULK1/2 inhibitors, such as MRT68921 and DCC-3116, in cell culture. The protocols outlined below are essential for studying the role of autophagy in various cellular processes, particularly in the context of cancer research.

Introduction to ULK1/2 Inhibition

Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2) are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling of cellular components.[1] In cancer cells, autophagy can act as a survival mechanism, especially under conditions of metabolic stress, enabling tumor growth and resistance to therapy.[2] Potent and selective inhibitors of ULK1/2, such as MRT68921 and DCC-3116, are valuable tools to pharmacologically block autophagy and investigate its downstream effects.[3][4] MRT68921 is a dual inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively. DCC-3116 is an orally bioavailable inhibitor of ULK1/2 with demonstrated anti-tumor activity, particularly in combination with inhibitors of the RAS/MAPK pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of common ULK1/2 inhibitors across various cancer cell lines. This data is crucial for selecting the appropriate starting concentrations for your experiments.

Table 1: In Vitro IC50 Values of ULK1/2 Inhibitors

CompoundTargetIC50 (nM)Reference
MRT68921ULK12.9
ULK21.1
MRT67307ULK145
ULK238
DCC-3116ULK14
ULK230

Table 2: Effective Concentrations of ULK1/2 Inhibitors in Cell-Based Assays

CompoundCell LineAssay TypeConcentrationIncubation TimeOutcomeReference
MRT68921Mouse Embryonic Fibroblasts (MEFs)Autophagy Inhibition (LC3 puncta)1 µM1 hourReduced basal LC3 puncta and blocked basal autophagy.
MRT68921NCI-H460, MNK45, U251, and other cancer cell linesCytotoxicity (CCK-8)1.76 - 8.91 µM (IC50)24 hoursSignificant cancer cell killing.
MRT68921U251 and MNK45 cellsWestern Blot0.5 - 5 µM8 hoursDownregulated phosphorylation of MYPT1 and Gsk3β.
DCC-3116NCI-H2122 and Calu-1 cellsCell Proliferation100 nM72 hoursInhibited cell proliferation and reduced pS318-ATG13 expression.
DCC-3116KRAS G12C-driven NSCLC cellsCell ViabilityVarying concentrations72 hoursSynergistic anti-proliferative effects when combined with sotorasib.
MRT67307Mouse Embryonic Fibroblasts (MEFs)Autophagy Inhibition10 µM1 hourInhibited ULK and blocked autophagy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: Cell Treatment with ULK1/2 Inhibitors

This protocol describes the general procedure for treating cultured cells with ULK1/2 inhibitors.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • ULK1/2 inhibitor stock solution (e.g., MRT68921, DCC-3116) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well or other appropriate cell culture plates

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the ULK1/2 inhibitor in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the ULK1/2 inhibitor to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Incubate the cells for the desired treatment duration (e.g., 1, 8, 24, or 72 hours), depending on the specific assay to be performed.

  • Proceed with downstream analysis as described in the subsequent protocols.

Protocol 2: Western Blotting for Autophagy Markers (LC3-I/II Conversion)

This protocol is for assessing the inhibition of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Following treatment with the ULK1/2 inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against LC3B overnight at 4°C. The ratio of the lipidated form (LC3-II) to the unlipidated form (LC3-I) is an indicator of autophagosome formation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction, while a decrease or blockage of this increase by the inhibitor signifies autophagy inhibition. Analysis of p62/SQSTM1 levels can also be performed, as it is a substrate of autophagy and its accumulation can indicate autophagy inhibition.

Protocol 3: Autophagy Flux Assay with Bafilomycin A1

This assay is crucial to distinguish between a blockage in autophagosome formation and a blockage in their degradation.

Materials:

  • Cultured cells

  • ULK1/2 inhibitor

  • Bafilomycin A1 (a lysosomal inhibitor)

  • Reagents for Western blotting (as in Protocol 2)

Procedure:

  • Treat cells with the ULK1/2 inhibitor as described in Protocol 1.

  • In a parallel set of wells, co-treat cells with the ULK1/2 inhibitor and Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the inhibitor treatment period. Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if autophagy is active.

  • Prepare cell lysates and perform Western blotting for LC3 as described in Protocol 2.

  • Autophagic flux is determined by comparing the amount of LC3-II in cells treated with the ULK1/2 inhibitor alone to those co-treated with Bafilomycin A1. A significant increase in LC3-II accumulation in the presence of Bafilomycin A1 indicates an active autophagic flux. Inhibition of this accumulation by the ULK1/2 inhibitor confirms its role in blocking the initiation of autophagy.

Protocol 4: Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization and quantification of autophagosomes within cells.

Materials:

  • Cells grown on coverslips

  • ULK1/2 inhibitor

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3B)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and treat with the ULK1/2 inhibitor as described in Protocol 1.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Block the cells with blocking solution for 30 minutes.

  • Incubate the cells with the primary anti-LC3B antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta.

  • Quantify the number of LC3 puncta per cell or the percentage of cells with puncta. A decrease in the number of puncta in inhibitor-treated cells compared to a positive control (e.g., starvation) indicates inhibition of autophagy.

Visualizations

The following diagrams illustrate the ULK1 signaling pathway and a typical experimental workflow for assessing the effects of ULK1/2 inhibitors.

ULK1_Signaling_Pathway Nutrient_Stress Nutrient Stress (e.g., Starvation) AMPK AMPK Nutrient_Stress->AMPK activates mTORC1 mTORC1 Nutrient_Stress->mTORC1 inhibits Growth_Factors Growth Factors Growth_Factors->mTORC1 activates ULK1_Complex ULK1/2 Complex (ULK1/2, ATG13, FIP200, ATG101) AMPK->ULK1_Complex activates mTORC1->ULK1_Complex inhibits Autophagy_Initiation Autophagy Initiation (Phagophore Formation) ULK1_Complex->Autophagy_Initiation initiates

Caption: ULK1 signaling pathway in autophagy initiation.

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed and grow cells) Treatment 2. Treatment (ULK1/2 Inhibitor +/- Bafilomycin A1) Cell_Culture->Treatment Cell_Lysis 3a. Cell Lysis (for Western Blot) Treatment->Cell_Lysis Fixation 3b. Fixation & Staining (for Immunofluorescence) Treatment->Fixation Western_Blot 4a. Western Blot (LC3-I/II, p62) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (Quantification & Interpretation) Western_Blot->Data_Analysis Microscopy 4b. Microscopy (LC3 Puncta Analysis) Fixation->Microscopy Microscopy->Data_Analysis

Caption: Experimental workflow for assessing ULK1/2 inhibitor effects.

References

Application Notes and Protocols for MRT-83 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent and specific antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By inhibiting Smo, this compound effectively blocks the pathway's activity, which is aberrantly activated in certain types of cancer.[1] This makes this compound a valuable tool for cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for organic molecules.[3][4]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Data and Solubility

A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Weight 538.603 g/mol 575.05 g/mol
Appearance SolidSolid
Solubility in DMSO ≥ 250 mg/mL (with sonication)Information not available
Storage of Powder 4°C, dry, sealedInformation not available
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months-20°C for up to 1 month, -80°C for up to 6 months

Hedgehog Signaling Pathway and this compound Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers. This compound acts as an antagonist to the Smoothened (Smo) receptor, a central component of this pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.

Hedgehog_Signaling_Pathway cluster_0 Without Hedgehog Ligand cluster_1 With Hedgehog Ligand PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_R GLI Repressor GLI->GLI_R Cleavage Target_Genes_Off Target Gene Transcription OFF GLI_R->Target_Genes_Off Hh Hedgehog Ligand PTCH1_2 PTCH1 Hh->PTCH1_2 Smo_2 Smoothened (Smo) PTCH1_2->Smo_2 Inhibition Relieved SUFU_2 SUFU Smo_2->SUFU_2 Inhibits GLI_A GLI Activator SUFU_2->GLI_A Dissociates Target_Genes_On Target Gene Transcription ON GLI_A->Target_Genes_On MRT83 This compound MRT83->Smo_2 Antagonist

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Calculate the Required Mass: Use the following formula to determine the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM stock solution:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    Example for preparing 1 mL of a 10 mM stock solution of this compound hydrochloride (MW = 575.05 g/mol ):

    Mass (mg) = 10 mM x 1 mL x 575.05 g/mol x (1 g / 1000 mg) = 5.75 mg

  • Weighing the Compound:

    • Place a sterile amber microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of the this compound hydrochloride powder into the tube.

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound hydrochloride powder.

    • Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Workflow for Preparing this compound Stock Solution

The following diagram outlines the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound Hydrochloride start->calculate weigh Weigh this compound Hydrochloride calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: A step-by-step workflow for the preparation of an this compound stock solution in DMSO.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution to avoid skin contact.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer: Some organic compounds dissolved in DMSO may precipitate when diluted in aqueous solutions. To mitigate this, it is recommended to make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the aqueous buffer. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.

  • Compound insolubility: If the compound does not dissolve completely, ensure that anhydrous DMSO is being used, as moisture can affect solubility. Gentle warming or sonication can also be employed. If solubility issues persist, it may be necessary to prepare a lower concentration stock solution.

References

Application Notes and Protocols for In Vivo Administration of MRT-83 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers and other diseases, making Smo an attractive therapeutic target. These application notes provide a detailed protocol for the in vivo administration of this compound to mice via stereotaxic intracerebroventricular (ICV) injection, based on published preclinical research. The provided methodologies and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in mouse models.

Data Presentation

Table 1: this compound In Vivo Administration Parameters
ParameterValueReference
Compound This compound[1]
Administration Route Intracerebroventricular (Stereotaxic Injection)[2]
Dosage 200 ng per animal[1]
Vehicle 45% 2-hydroxypropyl-β-cyclodextrin in PBS[1]
Injection Volume 5 µL
Animal Model Adult Mice
Target Site Lateral Ventricle
Reported Effect Abolished up-regulation of Patched (a Hh target gene) transcription induced by Sonic Hedgehog (ShhN).
Table 2: Representative Stereotaxic Coordinates for Lateral Ventricle Injection in Adult Mice

Note: These are representative coordinates relative to Bregma and may require optimization based on mouse strain, age, and individual anatomy.

AxisCoordinateReference
Anteroposterior (AP) -0.5 mm
Mediolateral (ML) ±1.0 mm
Dorsoventral (DV) -2.3 mm

Experimental Protocols

I. Preparation of this compound Formulation

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) (optional, for initial stock solution)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the Vehicle Solution:

    • Prepare a 45% (w/v) solution of HP-β-CD in sterile PBS.

    • Warm the solution slightly and vortex or sonicate until the HP-β-CD is completely dissolved and the solution is clear.

    • Filter-sterilize the vehicle solution through a 0.22 µm syringe filter.

  • Prepare the this compound Dosing Solution:

    • To achieve a final concentration of 40 ng/µL (for a 200 ng dose in 5 µL), weigh the appropriate amount of this compound. Note: Due to the small quantities, it is advisable to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the vehicle.

    • Stock Solution (Example): Dissolve 1 mg of this compound in 100 µL of DMSO to create a 10 µg/µL stock.

    • Final Dosing Solution: Add 0.2 µL of the 10 µg/µL stock solution to 49.8 µL of the 45% HP-β-CD in PBS vehicle to get a final concentration of 40 ng/µL.

    • Vortex thoroughly to ensure complete mixing. The final solution should be clear.

II. Stereotaxic Intracerebroventricular (ICV) Injection of this compound

Materials:

  • Adult mice (strain, age, and sex as required by the study design)

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Heating pad to maintain body temperature

  • Hamilton syringe (10 µL capacity) with a 30-gauge needle

  • Microinfusion pump

  • Surgical tools (scalpel, drill, etc.), sterilized

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Topical anesthetic

  • Suturing material or tissue adhesive

  • This compound dosing solution (40 ng/µL)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Place the mouse on a heating pad to maintain body temperature throughout the procedure.

    • Secure the mouse in the stereotaxic frame. Ensure the head is level.

    • Shave the scalp and clean the surgical area with antiseptic swabs.

  • Surgical Procedure:

    • Make a midline incision in the scalp to expose the skull.

    • Identify the Bregma landmark.

    • Set the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.5 mm, ML: +1.0 mm from Bregma).

    • Carefully drill a small burr hole through the skull at the target coordinates, avoiding damage to the underlying dura mater.

  • Injection:

    • Load the Hamilton syringe with 5 µL of the this compound dosing solution, ensuring no air bubbles are present.

    • Mount the syringe on the stereotaxic arm and position the needle over the burr hole.

    • Slowly lower the needle to the target dorsoventral depth (e.g., DV: -2.3 mm from the brain surface).

    • Infuse the 5 µL of this compound solution at a slow, controlled rate (e.g., 1 µL/min) using the microinfusion pump.

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the mouse during recovery until it is fully ambulatory.

    • House the animals individually after surgery to prevent injury.

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Sonic Hedgehog (Shh Ligand) PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU Inhibits GLI GLI Proteins (GLI2/3) SUFU->GLI Sequesters GLI_act GLI Activator (GLI-A) GLI_rep GLI Repressor (GLI-R) GLI->GLI_rep Proteolytic Cleavage TargetGenes Target Gene Transcription (e.g., Ptch1, Gli1) GLI_rep->TargetGenes Represses GLI_act->TargetGenes Activates MRT83 This compound MRT83->Smo Antagonizes OFF Pathway OFF (No Shh ligand) ON Pathway ON (Shh ligand present)

Caption: Mechanism of this compound action on the Hedgehog signaling pathway.

Experimental Workflow for In Vivo this compound Administration

experimental_workflow cluster_prep Preparation Phase cluster_surgery Surgical & Injection Phase cluster_postop Post-Procedure Phase prep_solution 1. Prepare this compound Dosing Solution (40 ng/µL in 45% HP-β-CD/PBS) inject 5. Inject 5 µL of this compound Solution into Lateral Ventricle (1 µL/min) prep_solution->inject prep_animal 2. Anesthetize and Position Mouse in Stereotaxic Frame expose_skull 3. Expose Skull and Identify Bregma prep_animal->expose_skull drill_hole 4. Drill Burr Hole at Target Coordinates expose_skull->drill_hole drill_hole->inject suture 6. Suture Incision and Provide Post-Op Care inject->suture recover 7. Monitor Animal Recovery suture->recover analyze 8. Analyze Outcome Measures (e.g., Patched Gene Expression) recover->analyze

Caption: Workflow for stereotaxic injection of this compound in mice.

References

Application Notes and Protocols for Stereotaxic Injection of MRT-83 in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. [1]The Hh pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the pathogenesis of various cancers. This compound inhibits Hh signaling by binding to Smo, thereby preventing the downstream activation of Gli transcription factors. [1][2]This document provides detailed protocols for the stereotaxic injection of this compound into the brain of animal models, a key procedure for in vivo investigation of its therapeutic potential and mechanism of action.

Mechanism of Action: Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch). In the absence of a ligand, Ptch tonically inhibits Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway inactive. Upon ligand binding to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium. This initiates a signaling cascade that leads to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes, such as Patched and Gli1. This compound exerts its inhibitory effect by directly antagonizing Smo, thereby blocking the entire downstream signaling cascade. [1][3]

HedgehogSignaling cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Smo_active Active Smo Smo->Smo_active Relieves Inhibition Sufu_Gli Sufu-Gli Complex Smo_active->Sufu_Gli Inhibits Processing to Repressor Form Gli_A Active Gli (Gli-A) Sufu_Gli->Gli_A Activation Target_Genes Target Gene Transcription (e.g., Ptch, Gli1) Gli_A->Target_Genes Translocates & Induces MRT83 This compound MRT83->Smo Antagonizes

Caption: Hedgehog Signaling Pathway and this compound Mechanism of Action.

Data Presentation

The following table summarizes the in vivo effect of this compound on Hedgehog pathway activity following stereotaxic injection into the lateral ventricle of adult mice. The upregulation of Patched transcription, a downstream target of Sonic Hedgehog signaling, was assessed.

Treatment GroupTarget GeneObservationReference
Vehicle Control + Sonic HedgehogPatchedUpregulation of transcription in the subventricular zone.
This compound + Sonic HedgehogPatchedAbolished the upregulation of transcription induced by Sonic Hedgehog.
Inactive Compound + Sonic HedgehogPatchedNo significant effect on Sonic Hedgehog-induced upregulation of transcription.

Experimental Protocols

Stereotaxic Injection of this compound

This protocol outlines the procedure for the targeted delivery of this compound into a specific brain region of a mouse model.

Materials:

  • This compound compound

  • Vehicle solution (e.g., DMSO, saline with appropriate solubilizing agents)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Analgesic (e.g., buprenorphine, carprofen)

  • Ophthalmic ointment

  • 70% ethanol and povidone-iodine for sterilization

  • Sterile saline

  • Stereotaxic apparatus

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Drill with fine burr bits

  • Surgical tools (scalpel, forceps, sutures or wound clips)

  • Heating pad

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week prior to surgery.

    • Weigh the mouse to determine the correct dosage of anesthetic and analgesic.

    • Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Administer a pre-operative analgesic.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

    • Shave the fur from the scalp to expose the surgical area.

    • Secure the animal in the stereotaxic frame, ensuring the head is level in all planes.

  • Surgical Procedure:

    • Sterilize the scalp with alternating scrubs of povidone-iodine and 70% ethanol.

    • Make a midline incision in the scalp to expose the skull.

    • Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.

    • Determine the stereotaxic coordinates for the target brain region (e.g., lateral ventricle) from a mouse brain atlas.

    • Move the injection needle to the calculated anterior-posterior (AP) and medial-lateral (ML) coordinates relative to bregma.

    • Carefully drill a small burr hole through the skull at the injection site, avoiding damage to the underlying dura mater.

    • Lower the injection needle to the predetermined dorsal-ventral (DV) coordinate.

  • Injection:

    • Load the microsyringe with the this compound solution, ensuring there are no air bubbles.

    • Infuse the desired volume of this compound solution at a slow and consistent rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the compound and to prevent backflow upon withdrawal.

    • Slowly retract the injection needle.

  • Post-Operative Care:

    • Suture or apply wound clips to close the scalp incision.

    • Administer post-operative analgesics as required.

    • Place the animal on a heating pad to maintain body temperature until it has fully recovered from anesthesia.

    • Monitor the animal daily for signs of pain, distress, or infection.

    • Remove sutures or clips 7-10 days post-surgery.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the in vivo efficacy of this compound via stereotaxic injection.

ExperimentalWorkflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Analgesia, Head Fixation) Coordinate_Det Determine Stereotaxic Coordinates Animal_Prep->Coordinate_Det Incision Scalp Incision & Skull Exposure Coordinate_Det->Incision Drilling Drill Burr Hole Incision->Drilling Injection Stereotaxic Injection of this compound Drilling->Injection Closure Wound Closure Injection->Closure Recovery Post-Operative Care & Monitoring Closure->Recovery Tissue_Collection Tissue Collection (e.g., Brain) Recovery->Tissue_Collection Analysis Downstream Analysis (e.g., qPCR for Patched expression) Tissue_Collection->Analysis Data_Interp Data Interpretation Analysis->Data_Interp

Caption: Experimental Workflow for Stereotaxic Injection of this compound.

References

Application Notes and Protocols: Utilizing MRT-83 and its Derivatives in Medulloblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medulloblastoma (MB) is the most prevalent malignant pediatric brain tumor. A significant subset of these tumors is driven by the aberrant activation of the Sonic Hedgehog (SHH) signaling pathway. MRT-83 and its more potent derivative, MRT-92, are small molecule antagonists of the Smoothened (SMO) receptor, a critical transducer of the Hedgehog pathway.[1][2][3] These compounds represent valuable tools for the preclinical investigation of Hedgehog pathway inhibition in medulloblastoma. These application notes provide detailed protocols for the use of this compound and its derivatives in medulloblastoma cell lines, focusing on their established mechanism of action in inhibiting the Hedgehog pathway and exploring the consequential downstream effects, including potential crosstalk with survival and autophagy pathways.

Introduction

The Hedgehog (Hh) signaling pathway is integral during embryonic development and tissue homeostasis.[4] Its aberrant activation is a known oncogenic driver in several cancers, including the SHH subgroup of medulloblastoma.[4] this compound is an acylguanidine compound with nanomolar efficiency as an antagonist towards SMO. Its derivative, MRT-92, exhibits sub-nanomolar antagonistic activity against SMO. Both molecules function by blocking the trafficking of SMO to the primary cilium, a key step in the activation of the Hh cascade, ultimately leading to the inhibition of downstream GLI transcription factors. While the primary target of this compound and its analogs is the Hh pathway, research into other SMO inhibitors, such as GDC0449 (Vismodegib), has revealed intricate crosstalk with other crucial cellular signaling networks, including the PI3K/AKT/mTOR pathway, and the induction of autophagy. This highlights the importance of a comprehensive understanding of the cellular response to SMO inhibition in medulloblastoma.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and MRT-92 from preclinical studies.

Table 1: In Vitro Efficacy of this compound and MRT-92

CompoundAssayCell Line/SystemIC50 ValueReference
This compoundBODIPY-cyclopamine binding assayHEK-hSMO cells4.6 nM
MRT-92BODIPY-cyclopamine binding assayHEK-hSMO cells8.4 nM
MRT-92Gli-luciferase reporter assayShh-light2 (NIH3T3) cells2.8 nM
MRT-92SAG-induced granule cell precursor proliferationRat cerebellar GCPs0.4 nM

Table 2: Effect of MRT-92 on Medulloblastoma Cell Metabolic Activity

TreatmentConcentrationCell LineEffectReference
MRT-920.3 µMPtc+/- medulloblastoma cells>50% inhibition of metabolic activity
GDC-0449 (Vismodegib)3 µMPtc+/- medulloblastoma cells>50% inhibition of metabolic activity

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway Inhibition by this compound/MRT-92

This compound and MRT-92 act as antagonists to the SMO receptor, a central component of the Hedgehog signaling pathway. In the canonical "off-state," the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Sonic Hedgehog (SHH) ligand to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors, which then drive the expression of target genes involved in cell proliferation and survival. This compound and MRT-92 block the ciliary translocation and function of SMO, thereby inhibiting the entire downstream cascade.

Caption: Hedgehog signaling pathway and the inhibitory action of this compound/MRT-92.
Crosstalk between Hedgehog and PI3K/AKT/mTOR Pathways

Preclinical studies have demonstrated a significant interplay between the Hedgehog and PI3K/AKT/mTOR signaling pathways in medulloblastoma. Inhibition of the Hedgehog pathway can lead to a compensatory activation or modulation of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Furthermore, SMO inhibition has been shown to induce autophagy, a cellular catabolic process, which can either promote cell survival or lead to autophagic cell death. This crosstalk has important implications for therapeutic strategies, suggesting that co-targeting both pathways may be more effective.

Crosstalk_Pathway MRT83 This compound / MRT-92 SMO SMO MRT83->SMO GLI GLI SMO->GLI PI3K PI3K GLI->PI3K Crosstalk Proliferation Cell Proliferation & Survival GLI->Proliferation AKT AKT PI3K->AKT AKT->GLI Crosstalk mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy mTORC1->Autophagy mTORC1->Proliferation

Caption: Crosstalk between Hedgehog and PI3K/AKT/mTOR pathways in medulloblastoma.

Experimental Protocols

Cell Culture

Medulloblastoma cell lines (e.g., Daoy, D283, UW228) should be cultured in their recommended media, typically Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound or MRT-92 on the metabolic activity of medulloblastoma cells, which is an indicator of cell viability.

Materials:

  • Medulloblastoma cell lines

  • 96-well plates

  • This compound or MRT-92 (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed medulloblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound or MRT-92 in complete culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the procedure for detecting changes in the expression and phosphorylation of key proteins in the Hedgehog and PI3K/AKT/mTOR pathways following treatment with this compound or MRT-92.

Materials:

  • Medulloblastoma cells

  • 6-well plates

  • This compound or MRT-92

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-SMO, anti-GLI1, anti-phospho-AKT, anti-AKT, anti-phospho-S6K, anti-S6K, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed medulloblastoma cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound or MRT-92 for the specified time (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Experimental Workflow for Assessing this compound/MRT-92 Efficacy

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound or MRT-92 on medulloblastoma cell lines.

Experimental_Workflow start Start cell_culture Culture Medulloblastoma Cell Lines (e.g., Daoy, D283) start->cell_culture treatment Treat with this compound/MRT-92 (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (Hedgehog, PI3K/AKT/mTOR, Autophagy markers) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for MRT-83 in Pancreatic Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRT-83, a potent Smoothened (Smo) antagonist, in the investigation of pancreatic cancer stem cells (CSCs). The provided protocols and data will facilitate the study of the Hedgehog (Hh) signaling pathway's role in pancreatic cancer stemness and the evaluation of this compound as a potential therapeutic agent.

Introduction to this compound and Pancreatic Cancer Stem Cells

Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, largely attributed to a subpopulation of cells known as cancer stem cells (CSCs). These CSCs possess self-renewal capabilities, resistance to conventional therapies, and the ability to drive tumor initiation and metastasis. The Hedgehog (Hh) signaling pathway is a critical regulator of these malignant properties in pancreatic CSCs. This compound is a small molecule antagonist of Smoothened (Smo), a key transmembrane protein in the Hh pathway. By inhibiting Smo, this compound effectively blocks downstream signaling, offering a targeted approach to disrupt pancreatic CSC function.

Mechanism of Action

This compound is an acylguanidine derivative that acts as a potent and specific antagonist of the Smoothened receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates the inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound binds to Smo, preventing its activation and subsequent signaling, thereby inhibiting the entire downstream pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its effects on the Hedgehog signaling pathway.

ParameterValueCell Line/AssayReference
IC50 (BODIPY-cyclopamine binding) 4.6 nMHEK cells expressing human Smo[1]
Hedgehog Signaling Inhibition Nanomolar rangeShh-light2 reporter assay[2]

Note: Specific IC50 values for this compound on the proliferation and viability of pancreatic cancer stem cells are not yet publicly available. The provided protocols offer a framework for determining these values.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on pancreatic cancer stem cells.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1)

  • This compound (dissolved in DMSO)

  • Serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF

  • Ultra-low attachment plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counter

Protocol:

  • Culture pancreatic cancer cells to 70-80% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium to obtain a single-cell suspension.

  • Count the viable cells using a cell counter.

  • Seed the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

  • Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the wells. Include a DMSO-treated control group.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

  • Monitor the formation of tumorspheres (spherical, non-adherent cell clusters).

  • After the incubation period, count the number of tumorspheres with a diameter greater than 50 µm under a microscope.

  • To assess self-renewal over multiple generations, collect the primary tumorspheres, dissociate them into single cells using Trypsin-EDTA, and re-plate them under the same conditions with this compound.

  • Analyze the data by comparing the number and size of tumorspheres in the this compound-treated groups to the control group.

Flow Cytometry for CSC Marker Analysis

This protocol is for quantifying the population of cells expressing specific pancreatic cancer stem cell markers, such as CD133 and ALDH1.

Materials:

  • Pancreatic cancer cells treated with this compound or DMSO (from monolayer culture or dissociated tumorspheres)

  • Fluorescently conjugated antibodies against CSC markers (e.g., APC-conjugated anti-CD133)

  • ALDEFLUOR™ Kit for detecting ALDH activity

  • Flow cytometry buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol for CD133 Staining:

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in flow cytometry buffer at a concentration of 1x10^6 cells/100 µL.

  • Add the anti-CD133 antibody at the manufacturer's recommended concentration.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in 500 µL of flow cytometry buffer.

  • Analyze the cells using a flow cytometer, gating on the live cell population.

Protocol for ALDH Activity Assay:

  • Follow the manufacturer's protocol for the ALDEFLUOR™ Kit.

  • Briefly, incubate the cell suspension with the ALDEFLUOR™ reagent.

  • A parallel sample should be treated with the ALDH inhibitor DEAB as a negative control.

  • Analyze the cells by flow cytometry, identifying the ALDH-positive population based on the DEAB control.

In Vivo Tumorigenicity Assay in a Xenograft Model

This assay evaluates the effect of this compound on the tumor-initiating capacity of pancreatic cancer stem cells in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Pancreatic cancer cells pre-treated with this compound or DMSO

  • Matrigel

  • Sterile syringes and needles

  • Calipers for tumor measurement

Protocol:

  • Treat pancreatic cancer cells with a selected dose of this compound (based on in vitro data) or DMSO for a specified period.

  • Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel.

  • Inject a limiting dilution of cells (e.g., 100, 1,000, 10,000 cells) subcutaneously into the flanks of immunocompromised mice.

  • Monitor the mice regularly for tumor formation.

  • Measure the tumor volume using calipers (Volume = 0.5 x length x width^2).

  • Alternatively, mice can be treated with this compound systemically after tumor establishment to assess its effect on tumor growth.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for CSC markers).

Visualizations

Hedgehog Signaling Pathway in Pancreatic Cancer Stem Cells

Hedgehog_Pathway cluster_nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo SUFU SUFU Smo->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A Activated GLI Nucleus Nucleus GLI_A->Nucleus Translocates Target_Genes Target Genes (e.g., Ptch1, Gli1, Cyclin D1) GLI_A->Target_Genes Activates Transcription CSC_Properties CSC Properties (Self-renewal, Chemoresistance, Metastasis) Target_Genes->CSC_Properties Promotes MRT83 This compound MRT83->Smo Inhibits

Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start: Pancreatic Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Assay (Xenograft Model) treatment->in_vivo tumorsphere Tumorsphere Assay (Self-Renewal) in_vitro->tumorsphere flow Flow Cytometry (CSC Markers) in_vitro->flow viability Viability/Proliferation Assay (IC50) in_vitro->viability analysis Data Analysis and Conclusion tumorsphere->analysis flow->analysis viability->analysis tumorigenicity Tumorigenicity (Tumor Initiation) in_vivo->tumorigenicity tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth tumorigenicity->analysis tumor_growth->analysis

Caption: Workflow for assessing this compound's effect on pancreatic CSCs.

References

Application Notes and Protocols for MRT-83 Treatment in Organoid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MRT-83, a potent Smoothened (SMO) antagonist, in 3D organoid culture models. The protocols detailed below are intended for research purposes to investigate the effects of Hedgehog signaling pathway inhibition in various disease models, particularly in oncology.

Application Notes

Introduction to this compound

This compound is a small molecule acylguanidine derivative that functions as a potent and specific antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting SMO, this compound effectively blocks the transduction of the Hh signal, which is aberrantly activated in various cancers, including basal cell carcinoma, medulloblastoma, and certain types of colorectal and pancreatic cancers.[2][3] Organoid culture systems, which are three-dimensional structures derived from stem cells that recapitulate the architecture and function of native organs, offer a physiologically relevant platform to study the therapeutic potential of Hedgehog pathway inhibitors like this compound.[4][5]

Mechanism of Action

The Hedgehog signaling pathway is crucial during embryonic development and is largely inactive in adult tissues. Its reactivation in cancer can promote proliferation, survival, and the maintenance of cancer stem cells. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor alleviates PTCH1's inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then drive the expression of target genes involved in cell proliferation and survival. This compound binds to and antagonizes SMO, preventing its activation even in the presence of Hh ligands, thereby silencing the downstream pathway.

Applications in Organoid Research
  • Cancer Therapy Research: Patient-derived tumor organoids can be used to study the efficacy of this compound in cancers with known Hedgehog pathway dysregulation.

  • Drug Resistance Studies: The Hedgehog pathway has been implicated in resistance to conventional chemotherapies. Organoid models can be used to investigate if this compound can sensitize tumors to other anti-cancer drugs.

  • Personalized Medicine: Tumor organoids from individual patients can be screened with this compound to predict clinical response, paving the way for personalized therapeutic strategies.

  • Cancer Stem Cell Biology: The Hh pathway is a key regulator of cancer stem cells. This compound can be used in organoid models to study its effect on the self-renewal and differentiation of these cells.

Data Presentation

The following tables summarize quantitative data from studies using Hedgehog pathway inhibitors in cancer organoid models. This data provides an expected baseline for the types of effects this compound may have.

Table 1: Effect of Hedgehog Pathway Inhibitors on Colorectal Cancer (CRC) Organoid Viability

InhibitorOrganoid TypeConcentrationIncubation TimeViability Reduction (%)Reference
AY9944Tumor ALI Organoids10 µM48 hours~40%
GANT61Tumor ALI Organoids20 µM48 hours~50%

Table 2: Synergistic Effects of Hedgehog Inhibitors with Chemotherapy in CRC Organoids

Combination TreatmentOrganoid TypeEffectReference
AY9944 + 5-FUTumor ALI OrganoidsSignificantly decreased cell viability compared to 5-FU alone
GANT61 + 5-FUTumor ALI OrganoidsSignificantly decreased cell viability compared to 5-FU alone
AY9944 + IrinotecanTumor ALI OrganoidsSignificantly decreased cell viability compared to Irinotecan alone
GANT61 + IrinotecanTumor ALI OrganoidsSignificantly decreased cell viability compared to Irinotecan alone

Table 3: Effect of Hedgehog Pathway Inhibition on Cancer Stem Cell Marker Expression in CRC Organoids

InhibitorMarkerEffectReference
AY9944c-Myc, CD44, NanogDecreased protein expression
GANT61c-Myc, CD44, NanogDecreased protein expression

Experimental Protocols

Protocol 1: Culture of Patient-Derived Tumor Organoids

This protocol provides a general framework for establishing and maintaining tumor organoids from patient tissue.

Materials:

  • Fresh tumor tissue

  • Gentle Cell Dissociation Reagent

  • DMEM/F-12 medium

  • Advanced DMEM/F-12

  • Basement Membrane Extract (BME), such as Matrigel®

  • Organoid Growth Medium (specific components depend on tissue of origin but often include EGF, Noggin, R-spondin, Y-27632)

  • Cell culture plates (24-well or 96-well)

  • Sterile surgical instruments

Procedure:

  • Tissue Processing:

    • Wash the fresh tumor tissue with ice-cold PBS.

    • Mince the tissue into small fragments (~1-2 mm) in a sterile petri dish on ice.

    • Digest the tissue fragments using a gentle cell dissociation reagent according to the manufacturer's instructions (e.g., incubation at 37°C for 60 minutes on a rocking platform).

  • Cell Isolation:

    • Neutralize the dissociation reagent with DMEM/F-12 medium containing 1% BSA.

    • Filter the cell suspension through a 70 µm cell strainer to remove large debris.

    • Centrifuge the suspension at 300 x g for 5 minutes to pellet the cells.

  • Organoid Seeding:

    • Resuspend the cell pellet in ice-cold BME at a desired cell density (e.g., 1000-5000 cells per 20 µL of BME).

    • Carefully dispense 20-50 µL droplets of the cell-BME mixture into the center of pre-warmed culture plate wells.

    • Incubate the plate at 37°C for 20-30 minutes to allow the BME to solidify.

    • Gently add 500 µL (for 24-well) or 100 µL (for 96-well) of complete Organoid Growth Medium to each well.

  • Organoid Maintenance:

    • Culture the organoids at 37°C in a 5% CO2 incubator.

    • Replace the culture medium every 2-3 days.

    • Passage the organoids every 7-14 days, depending on their growth rate, by disrupting the BME domes, dissociating the organoids, and re-plating as described above.

Protocol 2: this compound Treatment of Organoids

Materials:

  • Established organoid cultures (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Organoid Growth Medium

  • Multi-well plates (typically 96-well for drug screening)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare a serial dilution of this compound in Organoid Growth Medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Carefully aspirate the old medium from the organoid-containing wells.

    • Add the medium containing the appropriate this compound dilution or vehicle control to the respective wells.

    • Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 48-72 hours).

Protocol 3: Organoid Viability Assessment (ATP-Based Assay)

This protocol uses a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • This compound treated organoid plates (from Protocol 2)

  • CellTiter-Glo® 3D Cell Viability Assay reagent (or similar)

  • Opaque-walled multi-well plates (if not already used for culture)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Equilibrate the assay reagent and the organoid plate to room temperature for approximately 30 minutes.

  • Assay:

    • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well.

    • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells to determine the percent viability for each this compound concentration.

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Hedgehog Signaling Pathway and this compound Mechanism of Action

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression GLI_active->TargetGenes promotes Hh_ligand Hedgehog Ligand (e.g., Shh) Hh_ligand->PTCH1 binds MRT83 This compound MRT83->SMO inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental Workflow for this compound in Organoid Models

Experimental_Workflow A 1. Patient Tumor Tissue Collection B 2. Tissue Dissociation & Cell Isolation A->B C 3. Organoid Seeding (Cells + BME) B->C D 4. Organoid Culture & Expansion C->D E 5. Plate Organoids for Drug Screening D->E F 6. This compound Treatment (Dose-Response) E->F G 7. Viability/Proliferation Assay (e.g., ATP) F->G I 9. Downstream Analysis (e.g., Western Blot, IHC) F->I H 8. Data Analysis (IC50 Determination) G->H

Caption: Workflow for testing this compound efficacy in patient-derived organoids.

References

Application Notes: Assessing the Cell Permeability of MRT-83, a Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MRT-83 is a novel and potent small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting Smo, this compound effectively blocks Hh signaling, a pathway crucial in embryonic development and implicated in the progression of various cancers.[1] The ability of this compound to reach its intracellular target, Smo, is contingent on its capacity to permeate the cell membrane. Therefore, assessing the cell permeability of this compound is a critical step in its preclinical development and for its use as a pharmacological tool in research.

These application notes provide detailed protocols for evaluating the cell permeability of this compound using two standard in vitro methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. While PAMPA offers a high-throughput assessment of passive diffusion, the Caco-2 assay provides a more comprehensive model that includes both passive and active transport mechanisms.[2][3][4]

Mechanism of Action Overview

This compound functions by antagonizing the Smoothened receptor, which abrogates the agonist-induced trafficking of Smo to the primary cilium. This action effectively halts the downstream signaling cascade of the Hedgehog pathway. Understanding this mechanism is crucial when designing and interpreting cell-based permeability assays, as active transport or efflux mechanisms could potentially influence the intracellular concentration of this compound and its therapeutic efficacy.

Data Presentation

Quantitative data from permeability assays should be systematically organized to facilitate clear interpretation and comparison. The following tables are templates for summarizing the expected data from PAMPA and Caco-2 assays for this compound.

Table 1: Summary of PAMPA Permeability Data for this compound

CompoundConcentration (µM)Permeability Coefficient (Pe) (10⁻⁶ cm/s)Classification
This compound10Calculated ValueHigh/Low
High Permeability Control (e.g., Caffeine)10Reference ValueHigh
Low Permeability Control (e.g., Famotidine)10Reference ValueLow

Table 2: Summary of Caco-2 Permeability Data for this compound

CompoundDirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Recovery (%)
This compoundA → BCalculated ValueCalculated ValueCalculated Value
B → ACalculated ValueCalculated Value
High Permeability Control (e.g., Propranolol)A → BReference ValueReference ValueReference Value
Low Permeability Control (e.g., Atenolol)A → BReference ValueReference ValueReference Value
Efflux Substrate Control (e.g., Digoxin)A → BReference ValueReference ValueReference Value
B → AReference ValueReference Value

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive permeability of this compound across an artificial lipid membrane, providing a rapid and high-throughput initial screening.

Materials:

  • This compound

  • PAMPA plate system (e.g., Corning pre-coated plates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High and low permeability control compounds (e.g., caffeine and famotidine)

  • 96-well donor and acceptor plates

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in PBS. Prepare solutions of the control compounds at the same concentration.

  • Donor Plate Preparation: Add the this compound and control solutions to the wells of the 96-well donor plate.

  • Acceptor Plate Preparation: Fill the wells of the 96-well acceptor plate with PBS.

  • PAMPA Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the two compartments.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours), protected from light.

  • Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of this compound and control compounds in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A / (Area × Time)) × ln(1 - [Drug]_acceptor / [Drug]_donor_initial)

Protocol 2: Caco-2 Cell Permeability Assay

This protocol describes a cell-based assay to evaluate the bidirectional permeability of this compound across a monolayer of differentiated Caco-2 cells, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., propranolol, atenolol, digoxin)

  • Lucifer yellow for monolayer integrity testing

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Values above 250 Ω·cm² are generally considered acceptable.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. Low permeability of Lucifer yellow indicates a healthy monolayer.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Permeability: Add the this compound or control compound solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Permeability: Add the this compound or control compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Analyze the concentration of this compound and control compounds in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A × C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits Smo_cilium Smoothened (Smo) Smo->Smo_cilium Translocates to Primary Cilium SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli Dissociates Gli_A Active Gli (Gli-A) SUFU_Gli->Gli_A Releases Target_Genes Target Gene Transcription Gli_A->Target_Genes Promotes This compound This compound This compound->Smo Antagonizes

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow_PAMPA prep Prepare this compound and Control Solutions donor Add Solutions to Donor Plate prep->donor acceptor Fill Acceptor Plate with Buffer prep->acceptor sandwich Assemble PAMPA 'Sandwich' donor->sandwich acceptor->sandwich incubate Incubate at Room Temperature sandwich->incubate collect Collect Samples from Donor and Acceptor Wells incubate->collect analyze Analyze by LC-MS/MS collect->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental_Workflow_Caco2 culture Seed and Culture Caco-2 Cells on Transwell Inserts (21 days) integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity transport Perform Bidirectional Transport Experiment (A->B and B->A) with this compound and Controls integrity->transport incubate Incubate at 37°C transport->incubate collect Collect Samples from Apical and Basolateral Chambers incubate->collect analyze Analyze by LC-MS/MS collect->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Cell Permeability Assay.

References

Troubleshooting & Optimization

Technical Support Center: Preventing MRT-83 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of MRT-83 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a potent small molecule antagonist of the Smoothened (Smo) receptor.[1][2] It is utilized in cell culture experiments to investigate the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and is implicated in various cancers. This compound blocks this pathway by inhibiting Smo, making it a valuable tool for studying cellular processes regulated by Hh signaling.[1]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your experiment may have surpassed its solubility threshold in the specific cell culture medium being used.

  • "Solvent Shock": this compound is often dissolved in a high-concentration organic solvent like DMSO to create a stock solution. When this is diluted into the aqueous environment of the cell culture medium, the rapid change in solvent polarity can cause the compound to crash out of solution.[3]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially if supplemented with serum).[4] this compound may interact with these components, leading to the formation of insoluble complexes.

  • pH and Temperature: The pH of the medium, which can be influenced by CO2 levels in the incubator, and the temperature can affect the solubility of this compound. A sudden temperature change when adding a cold stock solution to warm media can also induce precipitation.

  • Improper Stock Solution Preparation: The stock solution itself might not be fully dissolved or may have precipitated during storage, especially after repeated freeze-thaw cycles.

Q3: Is it acceptable to proceed with my experiment if I see a precipitate?

No, it is not recommended to use media with a visible precipitate. The presence of solid particles indicates that the actual concentration of dissolved this compound is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells.

Q4: How does the choice of cell culture medium affect this compound solubility?

Different cell culture media formulations have varying compositions of salts, amino acids, and other components that can influence the solubility of a compound. For instance, high concentrations of certain salts can lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds like this compound. It is advisable to test the solubility of this compound in the specific medium you intend to use.

Q5: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic small molecules like this compound for use in cell-based assays. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and often recommended to be 0.1% or lower) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Guide 1: Initial Assessment and Quick Solutions

If you observe precipitation of this compound, here are some initial steps to take:

  • Visual Inspection: Confirm that the precipitate is not due to bacterial or fungal contamination. Also, prepare a control sample of the medium with the same amount of DMSO (or your chosen solvent) but without this compound. If this control remains clear, the precipitate is likely related to this compound.

  • Gentle Warming and Agitation: Gently warm the medium to 37°C and swirl it. This may help redissolve the precipitate. Avoid excessive heat, as it could degrade the compound.

  • Sonication: Briefly sonicating the solution can help break down aggregates and improve dissolution.

Guide 2: Systematic Approach to Resolving Precipitation

If the quick solutions are ineffective, a more systematic approach is necessary. The following workflow can help you identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->remake_stock No optimize_dilution Optimize Dilution Method check_stock->optimize_dilution Yes remake_stock->check_stock lower_conc Reduce final concentration of this compound. optimize_dilution->lower_conc solubility_test Perform a solubility test in your specific medium. lower_conc->solubility_test modify_solvent Modify Solvent System solubility_test->modify_solvent end_fail Consult further technical support solubility_test->end_fail increase_cosolvent Slightly increase final co-solvent (e.g., DMSO) concentration. (Caution: check cell tolerance) modify_solvent->increase_cosolvent end_success Precipitation Resolved increase_cosolvent->end_success G cluster_pathway Hedgehog Signaling Pathway and this compound Inhibition Hh Hedgehog (Hh) Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates MRT83 This compound MRT83->Smo Inhibits Gene Target Gene Expression Gli->Gene Promotes

References

Technical Support Center: Optimizing MRT-83 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Smoothened (Smo) antagonist, MRT-83, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, this compound blocks the downstream signaling cascade that leads to the activation of Gli transcription factors, thereby inhibiting the expression of Hh target genes. This pathway is crucial during embryonic development and can be aberrantly activated in various cancers.[3][4] this compound belongs to the acylguanidine family of molecules.[1]

Q2: What is the recommended starting dosage for this compound in in vivo mouse studies?

A2: Currently, published literature primarily describes the in vivo use of this compound through direct administration into the central nervous system. Specifically, a stereotaxic injection into the lateral ventricle of adult mice has been shown to effectively antagonize Hh signaling in the brain. There is limited publicly available data on systemic administration (e.g., oral, intravenous, or intraperitoneal) of this compound. For structurally related acylguanidine and other Smoothened inhibitors, oral dosages in mouse xenograft models have ranged from 20 mg/kg to 75 mg/kg, administered daily or twice daily. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q3: How should I formulate this compound for in vivo administration?

A3: The formulation for this compound will depend on the route of administration. For the reported stereotaxic injection, a suitable vehicle compatible with direct brain administration would be required, such as sterile saline or artificial cerebrospinal fluid. For systemic administration of other Smoothened inhibitors, common vehicles include:

  • Oral (PO): 0.5% methylcellulose in water or a solution of 5% DMSO + 95% [20% HPβCD in water].

  • Intravenous (IV): A solution such as 10% EtOH/20% PEG400/70% PBS.

It is highly recommended to assess the solubility and stability of this compound in your chosen vehicle before beginning in vivo experiments.

Q4: What are the known pharmacokinetic parameters of this compound?

A4: There is currently no publicly available pharmacokinetic data for this compound, such as AUC (Area Under the Curve), Cmax (Maximum Concentration), or half-life (t1/2). For novel compounds, it is standard practice to conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. This information is vital for designing an effective dosing regimen.

Q5: What are the potential adverse effects of this compound in vivo?

A5: Specific toxicity data for this compound is not available in the public domain. However, inhibitors of the Hedgehog pathway as a class are known to have potential side effects due to the role of this pathway in tissue homeostasis. Commonly observed adverse events in preclinical and clinical studies with other Smoothened inhibitors include muscle spasms, alopecia (hair loss), dysgeusia (taste disturbance), weight loss, and fatigue. It is essential to closely monitor the health and well-being of the animals throughout the study, including daily observations of behavior, food and water intake, and body weight.

Troubleshooting Guides

Issue 1: Lack of Efficacy or Inconsistent Results
Possible Cause Troubleshooting Steps
Suboptimal Dosage - Perform a dose-escalation study to identify the minimum effective dose. - Titrate the dose based on target engagement biomarkers (e.g., downstream Gli1 expression in tumor tissue).
Poor Bioavailability - If administering orally, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. - Evaluate the formulation and vehicle; ensure this compound is fully solubilized. Consider using solubility enhancers.
Compound Instability - Prepare fresh formulations for each administration. - Assess the stability of this compound in the chosen vehicle at the storage and administration temperatures.
Drug Resistance - In cancer models, resistance to Smoothened inhibitors can arise from mutations in Smo or activation of downstream components of the Hh pathway. - Analyze tumor samples for mutations in the Smoothened gene.
Model-Specific Issues - Ensure your in vivo model has an activated Hedgehog pathway that is dependent on Smoothened signaling.
Issue 2: Observed Toxicity or Adverse Events
Possible Cause Troubleshooting Steps
High Dosage - Reduce the dosage of this compound. - Consider a less frequent dosing schedule (e.g., every other day instead of daily).
Vehicle Toxicity - Administer the vehicle alone to a control group of animals to assess its tolerability. - If the vehicle is causing adverse effects, explore alternative formulations.
On-Target Toxicity - Monitor for known class-effects of Smoothened inhibitors (e.g., muscle wasting, alopecia). - Implement supportive care measures as recommended by your institution's veterinary staff.
Off-Target Effects - Characterize the in vitro selectivity profile of this compound against a panel of related receptors and kinases.

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Utilize an appropriate tumor xenograft model with a known dependency on the Hedgehog signaling pathway.

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose for oral gavage).

  • Dose Groups: Establish multiple dose groups (e.g., vehicle control, low dose, mid-dose, high dose) to assess the dose-response relationship.

  • Administration: Administer this compound via the chosen route (e.g., daily oral gavage) for the duration of the study.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight at each tumor measurement.

    • Perform daily health checks.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for Gli1 expression).

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand (Shh, Ihh, Dhh) Hedgehog Ligand (Shh, Ihh, Dhh) PTCH1 PTCH1 Hedgehog Ligand (Shh, Ihh, Dhh)->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI2/3 GLI2/3 SMO->GLI2/3 Activates SUFU->GLI2/3 Sequesters GLI-R GLI Repressor GLI2/3->GLI-R Processed to GLI-A GLI Activator GLI2/3->GLI-A Processed to Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription This compound This compound This compound->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Animal Model Selection Animal Model Selection This compound Formulation This compound Formulation Animal Model Selection->this compound Formulation Dose Group Assignment Dose Group Assignment This compound Formulation->Dose Group Assignment Daily Dosing Daily Dosing Dose Group Assignment->Daily Dosing Tumor & Weight Measurement Tumor & Weight Measurement Daily Dosing->Tumor & Weight Measurement Animal Health Monitoring Animal Health Monitoring Tumor & Weight Measurement->Animal Health Monitoring Endpoint & Tissue Collection Endpoint & Tissue Collection Animal Health Monitoring->Endpoint & Tissue Collection Pharmacodynamic Analysis Pharmacodynamic Analysis Endpoint & Tissue Collection->Pharmacodynamic Analysis Data Interpretation Data Interpretation Pharmacodynamic Analysis->Data Interpretation

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: MRT-83, a Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for utilizing MRT-83 in their experiments. This compound is a novel and potent acylguanidine-based antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound functions as a potent antagonist of the Smoothened (Smo) receptor.[1] It directly interacts with Smo, blocking its function and thereby inhibiting the Hedgehog (Hh) signaling pathway.[1] This inhibitory action has been demonstrated to be more potent than that of the reference Smo antagonist, cyclopamine.[1]

Q2: Is this compound a kinase inhibitor?

A2: Based on available data, this compound is characterized as a Smoothened antagonist, not a broad-spectrum kinase inhibitor.[1] Its primary activity is focused on the Hedgehog signaling pathway through the inhibition of Smo.

Q3: What is the selectivity profile of this compound?

A3: this compound demonstrates selectivity for the Hedgehog signaling pathway. It has been shown to not affect the Wnt signaling pathway in human embryonic kidney 293 cells.

Q4: In what experimental systems has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in various in vitro and in vivo systems. It effectively blocks Hh signaling in cell-based assays with a nanomolar IC50. Furthermore, it has been shown to antagonize Hh signaling in vivo in mouse models.

Q5: How does this compound affect the subcellular localization of Smoothened?

A5: this compound abrogates the agonist-induced trafficking of endogenous mouse or human Smoothened to the primary cilium in C3H10T1/2 and NT2 cells.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayMetricValueCell Line/System
Hedgehog (Hh) Signaling InhibitionIC50Nanomolar rangeVarious assays
Bodipy-cyclopamine Binding Inhibition-EffectiveHuman and mouse Smo
Wnt Signaling-No significant modificationHEK293 cells

Experimental Protocols & Troubleshooting

General Troubleshooting Guide
IssuePossible CauseRecommendation
Low Potency or Lack of Inhibition - Compound degradation- Incorrect concentration- Cell line not responsive to Hh signaling- Aliquot and store this compound at the recommended temperature. Avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment. Verify the final concentration.- Ensure the chosen cell line expresses a functional Hedgehog pathway.
Inconsistent Results - Variability in cell density- Inconsistent incubation times- Reagent variability- Plate cells at a consistent density for all experiments.- Standardize all incubation times for compound treatment and subsequent assays.- Use the same lot of reagents whenever possible.
Off-Target Effects Observed - High compound concentration- Perform a dose-response curve to determine the optimal concentration with minimal off-target effects.
Protocol: Cellular Hedgehog Signaling Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the Hedgehog signaling pathway in a cellular context.

Materials:

  • Appropriate cell line with a responsive Hedgehog pathway (e.g., C3H10T1/2)

  • Cell culture medium and supplements

  • This compound

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog)

  • Luciferase reporter construct driven by a Gli-responsive promoter

  • Transfection reagent

  • Luciferase assay system

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line.

  • Transfection (if necessary): Transfect cells with the Gli-responsive luciferase reporter construct according to the manufacturer's protocol.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.

  • Pathway Activation: Add the Hedgehog pathway agonist to the wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence and normalize the data to the vehicle control. Calculate the IC50 value for this compound.

Visualizations

Hedgehog Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand Ptch1 Patched1 (Ptch1) Hh->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes MRT83 This compound MRT83->Smo Inhibits

Caption: this compound inhibits the Hedgehog signaling pathway by antagonizing Smoothened.

Experimental Workflow: Cellular Hh Assay Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Transfect Transfect with Gli-Luciferase Reporter Seed_Cells->Transfect Add_MRT83 Add this compound (or vehicle) Transfect->Add_MRT83 Add_Agonist Add Hh Agonist Add_MRT83->Add_Agonist Incubate Incubate (24-48h) Add_Agonist->Incubate Luciferase_Assay Perform Luciferase Assay Incubate->Luciferase_Assay Analyze Data Analysis (IC50 Calculation) Luciferase_Assay->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's inhibition of Hedgehog signaling.

References

troubleshooting MRT-83 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRT-83, a novel BRD9 degrader for investigational use in SMARCB1-deficient cancers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions related to the use of this compound.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent BRD9 Degradation

Question: We are observing significant variability in the extent of BRD9 protein degradation between experiments. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent degradation of BRD9 can stem from several factors, from cell handling to reagent quality. Below is a systematic guide to help you identify and resolve the issue.

Troubleshooting Workflow:

A Inconsistent BRD9 Degradation B Check Cell Health and Density A->B Start Here B->B Re-evaluate cell culture practices (passage number, confluence) C Verify this compound Integrity and Concentration B->C Cells are healthy and plated consistently C->C Test with a fresh stock of this compound and verify concentration D Optimize Treatment Conditions C->D This compound is validated D->D Optimize incubation time and this compound concentration E Standardize Lysate Preparation and Western Blotting D->E Degradation still inconsistent E->E Review and standardize protein quantification, loading controls, and antibody performance F Consistent Degradation Achieved E->F Consistent results observed

A troubleshooting workflow for inconsistent BRD9 degradation.

Potential Causes and Solutions:

Potential Cause Recommended Action
Cell Viability and Confluency Ensure cells are healthy and in the logarithmic growth phase. Plate cells at a consistent density for all experiments. High cell confluency can alter cellular processes and drug response.
This compound Stock and Working Solutions Prepare fresh working solutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the final concentration in your assay.
Incubation Time Optimize the incubation time for maximal BRD9 degradation. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal endpoint.
Lysate Preparation Standardize your lysis buffer and protocol. Ensure complete cell lysis to solubilize all cellular proteins. Keep samples on ice to prevent protein degradation by endogenous proteases.
Western Blotting Technique Ensure accurate protein quantification and equal loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-actin). Validate the specificity and optimal dilution of your primary and secondary antibodies.
Issue 2: High Background Signal in Cell Viability Assays

Question: Our cell viability assays with this compound are showing high background noise, making it difficult to determine the true IC50 value. What could be causing this?

Answer:

High background in viability assays can be caused by several factors, including reagent issues and assay setup.

Troubleshooting Steps:

  • Reagent Blank: Always include a "reagent only" blank (media + assay reagent, no cells) to measure the intrinsic background signal.

  • Cell-Only Control: A control with untreated cells is crucial to establish the baseline viability.

  • Reagent Compatibility: Ensure the assay reagent (e.g., MTT, resazurin) is compatible with your media components and with this compound itself. Test for any direct reaction between this compound and the assay reagent.

  • Incubation Time: Optimize the incubation time for the viability reagent. Over-incubation can lead to high background.

  • Washing Steps: If your protocol includes wash steps, perform them gently to avoid cell detachment, which can lead to variability.

Parameter Recommendation
Blank Correction Subtract the average absorbance/fluorescence of the reagent blank from all other readings.
Assay Linearity Ensure your cell number is within the linear range of the assay.
Microplate Reader Settings Use the correct wavelength and other settings as specified by the assay manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a heterobifunctional degrader that is hypothesized to induce the degradation of bromodomain-containing protein 9 (BRD9). It is designed to form a ternary complex between BRD9 and the E3 ubiquitin ligase cereblon (CRBN), leading to the polyubiquitination and subsequent proteasomal degradation of BRD9.[1] In SMARCB1-deficient cancers like malignant rhabdoid tumors (MRT), the loss of SMARCB1 function creates a dependency on BRD9 for cell proliferation.[1] By degrading BRD9, this compound is expected to inhibit the growth of these cancer cells.[1]

cluster_0 MRT83 This compound Ternary_Complex Ternary Complex (BRD9-MRT83-CRBN) MRT83->Ternary_Complex BRD9 BRD9 BRD9->Ternary_Complex Proteasome Proteasome BRD9->Proteasome Targeted for Degradation CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->BRD9 Polyubiquitination Ub Ubiquitin Degradation BRD9 Degradation Proteasome->Degradation

The proposed mechanism of action for this compound as a BRD9 degrader.

Q2: What cell lines are appropriate for studying the effects of this compound?

A2: The primary targets for this compound are expected to be cancer cell lines with SMARCB1 loss-of-function mutations or SS18-SSX gene fusions.[1] Examples of suitable cell lines include those derived from malignant rhabdoid tumors (e.g., G401, A204) and synovial sarcoma (e.g., HS-SY-II, SYO-1). It is also recommended to include a SMARCB1-wildtype cell line as a negative control to demonstrate the specificity of this compound's effects.

Q3: What is the recommended solvent for this compound?

A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocols

Western Blotting for BRD9 Degradation

Objective: To quantify the level of BRD9 protein following treatment with this compound.

Methodology:

  • Cell Seeding: Plate SMARCB1-deficient cells in 6-well plates and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) as well.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.

Cell Viability Assay (Resazurin-based)

Objective: To determine the effect of this compound on the viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

References

MRT-83 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of MRT-83, a potent acylguanidine-based antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. The following frequently asked questions (FAQs) and troubleshooting guides will assist you in the proper handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor belonging to the acylguanidine class of compounds. It functions as a potent antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway. By binding to Smo, this compound blocks the downstream signaling cascade, making it a valuable tool for studying Hh-dependent cellular processes and a potential therapeutic agent in cancers where this pathway is aberrantly activated.

Q2: How should I store the solid compound of this compound?

A2: While specific long-term stability data for solid this compound is not extensively published, as a general practice for potent, solid organic compounds, it is recommended to store it at -20°C, protected from light and moisture. Ensure the container is tightly sealed to prevent degradation from atmospheric conditions.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. For cellular assays, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5% (v/v).

Q4: How stable are this compound stock solutions?

A4: this compound stock solutions prepared in DMSO are reported to be stable for up to 6 months when stored at -20°C[1]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: Is this compound soluble in other organic solvents?

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. The following table summarizes the recommended storage conditions.

FormRecommended Storage TemperatureShelf LifeSpecial Considerations
Solid -20°CRefer to manufacturer's specificationsStore in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution -20°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected activity in experiments.

  • Possible Cause A: Compound Degradation.

    • Troubleshooting Step: Prepare a fresh stock solution from the solid compound. If the issue persists, the solid compound may have degraded.

    • Verification: Perform a stability analysis of your stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

  • Possible Cause B: Improper Storage.

    • Troubleshooting Step: Review your storage procedures. Ensure stock solutions are stored at -20°C and protected from light. Avoid leaving solutions at room temperature for extended periods.

  • Possible Cause C: Repeated Freeze-Thaw Cycles.

    • Troubleshooting Step: Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Issue 2: Precipitation of this compound in aqueous media.

  • Possible Cause A: Low Aqueous Solubility.

    • Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility in the aqueous buffer, but still compatible with your experimental system (typically <0.5% v/v).

    • Optimization: For in vivo studies or challenging in vitro systems, consider the use of formulation vehicles such as cyclodextrins or nanoemulsions to improve solubility.

  • Possible Cause B: Buffer Incompatibility.

    • Troubleshooting Step: Test the solubility of this compound in different buffer systems to identify one that is compatible. The pH of the buffer can significantly impact the solubility of ionizable compounds.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Solution Stability by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Gradient Program:

    • Start with a low percentage of the organic phase (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.

    • Hold at the high organic phase concentration for a few minutes to elute any highly nonpolar compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Stability Study:

    • To assess stability, incubate aliquots of the stock solution under various conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours), dilute an aliquot of the stressed solution and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent this compound peak over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which represent degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid this compound compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guidelines.

  • Analysis: After exposure to each stress condition, analyze the samples by a developed stability-indicating HPLC method to separate and identify the degradation products.

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH Binds & Inhibits MRT83 This compound MRT83->SMO Antagonizes

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Troubleshooting Workflow for Reduced this compound Activity

Troubleshooting_Workflow Start Inconsistent or Low This compound Activity Check_Storage Review Storage Conditions (-20°C, protected from light?) Start->Check_Storage Check_Thaw Were stock solutions repeatedly freeze-thawed? Check_Storage->Check_Thaw Yes Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh No Check_Thaw->Prepare_Fresh Yes HPLC_Analysis Perform HPLC Analysis on Stock Solution Check_Thaw->HPLC_Analysis No Problem_Solved Problem Resolved Prepare_Fresh->Problem_Solved Yes Prepare_Fresh->HPLC_Analysis No Degradation_Detected Degradation Detected? HPLC_Analysis->Degradation_Detected Degradation_Detected->Problem_Solved No Solid_Degraded Solid Compound Likely Degraded Degradation_Detected->Solid_Degraded Yes Contact_Supplier Contact Supplier/ Obtain New Batch Solid_Degraded->Contact_Supplier

Caption: A logical workflow for troubleshooting reduced activity of this compound.

References

Technical Support Center: Overcoming Resistance to MRT-83 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MRT-83, a potent Smoothened (Smo) antagonist. The information provided is intended to help researchers understand and overcome mechanisms of resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that functions as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1), relieves the inhibition of Smo. This allows Smo to transduce a signal that leads to the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation and survival. This compound directly binds to and inhibits Smo, thereby preventing the downstream activation of GLI proteins, even in the presence of Hh ligands.[1][3]

Q2: In which cancer types is this compound expected to be effective?

A2: this compound is expected to be effective in cancers driven by aberrant Hedgehog signaling. This includes cancers with loss-of-function mutations in the PTCH1 tumor suppressor gene or activating mutations in the SMO oncogene. Such cancers include medulloblastoma and basal cell carcinoma.

Troubleshooting Resistance

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A3: Resistance to Smoothened inhibitors like this compound can arise through several mechanisms:

  • On-target mutations in SMO: Mutations in the drug-binding pocket of Smo can prevent this compound from effectively binding to and inhibiting its target. A well-documented mutation that confers resistance to some Smo inhibitors is the D473H mutation.

  • Downstream genetic alterations: Resistance can occur through genetic changes in components of the Hh pathway downstream of Smo. These include loss-of-function mutations in the tumor suppressor SUFU or amplification of the GLI2 transcription factor. These alterations can lead to the reactivation of Hh signaling despite the inhibition of Smo.

  • Activation of parallel signaling pathways: Cancer cells can develop resistance by activating other signaling pathways that promote cell survival and proliferation, thereby bypassing their dependency on the Hh pathway. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a key compensatory pathway implicated in resistance to Hh inhibitors.

Q4: How can I determine if my resistant cell line has a mutation in SMO?

A4: To identify mutations in the SMO gene, you can perform Sanger sequencing or next-generation sequencing (NGS) on the genomic DNA isolated from your resistant cell line. Compare the sequence of the SMO gene in your resistant cells to that of the parental, sensitive cell line to identify any acquired mutations.

Q5: What are some strategies to overcome resistance to this compound?

A5: Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy: Combining this compound with inhibitors of parallel survival pathways can be an effective strategy. For instance, co-treatment with a PI3K inhibitor, such as BEZ235, has been shown to have a synergistic effect with Hedgehog inhibitors in preclinical models.[4]

  • Targeting Downstream Components: If resistance is due to alterations downstream of Smo, targeting key effectors like the GLI transcription factors may be a viable approach.

  • Second-Generation Inhibitors: The related compound, MRT-92, has been shown to be effective against some Smo mutants that are resistant to other inhibitors.

Quantitative Data

The following tables summarize the potency of this compound and related compounds.

Table 1: IC50 Values of this compound and MRT-92 in Hedgehog Pathway-Dependent Cell-Based Assays

CompoundAssayCell LineIC50 (nM)
This compoundHedgehog (Hh) signaling inhibitionNot specifiedNanomolar range
MRT-92SAG-induced proliferation of rat cerebellar Granular Cell Precursors (GCPs)Primary GCPs0.4
MRT-92ShhN-induced Gli-luciferase reporter transcriptionShh-light2 (NIH3T3)2.8

Note: SAG is a Smo agonist.

Experimental Protocols

Protocol 1: Establishing an this compound Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.

Materials:

  • Parental cancer cell line with known sensitivity to this compound

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks, plates, and other necessary consumables

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay to determine the IC50 value.

  • Initiate continuous exposure:

    • Culture the parental cells in their complete medium containing this compound at a concentration equal to the determined IC50.

    • Initially, a significant portion of the cells will die. Monitor the culture for the emergence of surviving, proliferating cells.

  • Gradual dose escalation:

    • Once the cells have adapted and are proliferating steadily at the initial this compound concentration, subculture them and increase the concentration of this compound in the medium. A 1.5 to 2-fold increase is a reasonable starting point.

    • Repeat this process of adaptation and dose escalation over several months.

  • Characterization of the resistant cell line:

    • Periodically, determine the IC50 of this compound in the adapting cell population to monitor the development of resistance.

    • Once a significantly higher IC50 value is consistently observed (e.g., >10-fold increase compared to the parental line), the resistant cell line is established.

    • Cryopreserve aliquots of the resistant cell line at different stages of its development.

  • Validation of Resistance:

    • Culture the established resistant cell line in a drug-free medium for several passages to ensure the resistance phenotype is stable.

    • Re-determine the IC50 of this compound to confirm stable resistance.

Protocol 2: Assessing Hedgehog Pathway Activity via qRT-PCR

This protocol details the measurement of the mRNA expression of GLI1 and PTCH1, two downstream targets of the Hedgehog pathway, to assess the inhibitory activity of this compound.

Materials:

  • This compound treated and untreated cancer cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Plate cells and treat with this compound at various concentrations for a predetermined time (e.g., 24-48 hours). Include a vehicle control (DMSO).

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate for each sample and each gene (GLI1, PTCH1, and housekeeping gene).

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes (GLI1, PTCH1) to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

Protocol 3: Western Blot for GLI1 Expression

This protocol outlines the detection of GLI1 protein levels by Western blot to confirm the inhibition of the Hedgehog pathway by this compound.

Materials:

  • This compound treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLI1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described for the qRT-PCR protocol.

    • Lyse the cells in lysis buffer and collect the protein lysate.

    • Quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GLI1 antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in GLI1 protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits This compound This compound This compound->SMO Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription Resistance_Mechanisms cluster_resistance Mechanisms of Resistance This compound This compound SMO SMO This compound->SMO Inhibits Hh Pathway Activation Hh Pathway Activation SMO->Hh Pathway Activation Cell Proliferation Cell Proliferation Hh Pathway Activation->Cell Proliferation SMO Mutation SMO Mutation SMO Mutation->SMO Alters drug binding Downstream Alterations (SUFU, GLI2) Downstream Alterations (SUFU, GLI2) Downstream Alterations (SUFU, GLI2)->Hh Pathway Activation Bypasses SMO PI3K/AKT/mTOR Pathway Activation PI3K/AKT/mTOR Pathway Activation PI3K/AKT/mTOR Pathway Activation->Cell Proliferation Parallel survival signal Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Parental Cells Parental Cells This compound Treatment This compound Treatment Parental Cells->this compound Treatment Cell Viability Assay (IC50) Cell Viability Assay (IC50) Parental Cells->Cell Viability Assay (IC50) Resistant Cells Resistant Cells This compound Treatment->Resistant Cells Generates qRT-PCR (GLI1, PTCH1) qRT-PCR (GLI1, PTCH1) This compound Treatment->qRT-PCR (GLI1, PTCH1) Western Blot (GLI1) Western Blot (GLI1) This compound Treatment->Western Blot (GLI1) Resistant Cells->Cell Viability Assay (IC50) Sequencing (SMO) Sequencing (SMO) Resistant Cells->Sequencing (SMO)

References

Technical Support Center: Minimizing MRT-83 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with MRT-83, a potent Smoothened (Smo) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during in vivo experiments and provide strategies for minimizing potential toxicities.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that functions as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound blocks the downstream signaling cascade, which is crucial during embryonic development and can be aberrantly activated in certain cancers.[2][3]

Q2: What are the expected on-target toxicities of this compound in animal models?

A2: While specific toxicity data for this compound is limited in publicly available literature, the toxicities are expected to be similar to other Smoothened inhibitors due to its on-target mechanism. These "class effects" are related to the inhibition of the Hedgehog pathway in normal tissues.[4][5] Commonly observed adverse events in animal models treated with Smo inhibitors include:

  • Musculoskeletal: Muscle spasms and cramps.

  • Integumentary: Alopecia (hair loss).

  • Gastrointestinal: Dysgeusia (taste alteration), decreased appetite, weight loss, and nausea.

  • General: Fatigue and asthenia.

Q3: Is this compound likely to be teratogenic?

A3: Yes, inhibition of the Hedgehog signaling pathway is known to cause severe developmental abnormalities. The prototypical Smoothened inhibitor, cyclopamine, is a known teratogen that can cause craniofacial defects, including cyclopia, in animal models. Therefore, it is crucial to avoid administering this compound to pregnant animals unless the study is specifically designed to investigate developmental toxicity.

Q4: How can I monitor for the onset of toxicity in my animal models?

A4: Regular and detailed clinical observation is critical. Key parameters to monitor include:

  • Daily: Body weight, food and water intake, general appearance (posture, fur), and behavior (activity levels).

  • Specific for Hh inhibitors: Close observation for muscle spasms or twitching, signs of taste aversion (reduced food intake of a specific diet), and hair loss.

  • At study termination: Comprehensive histopathological analysis of key organs known to be affected by Smoothened inhibitors (e.g., skin, bone, gastrointestinal tract).

Q5: What are some general strategies to mitigate the toxicity of this compound?

A5:

  • Dose Optimization: Conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that does not cause unacceptable toxicity.

  • Intermittent Dosing: Instead of continuous daily dosing, consider intermittent dosing schedules (e.g., dosing on alternating days or for a set number of days followed by a drug-free period), which may help manage adverse effects while maintaining efficacy.

  • Supportive Care: Ensure animals have easy access to food and water, and consider providing palatable, high-calorie food supplements if weight loss is observed.

  • Formulation Optimization: Ensure the vehicle used for this compound administration is non-toxic and that the formulation is stable and does not cause local irritation at the injection site.

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Significant and rapid weight loss in treated animals. High dose of this compound, taste aversion (dysgeusia), or general malaise.1. Review Dosage: Ensure the administered dose is at or below the predetermined MTD. If an MTD study has not been performed, it is highly recommended. 2. Dietary Support: Provide a highly palatable and calorically dense diet to encourage eating. Monitor food intake closely. 3. Dose Modification: Consider reducing the dose or implementing an intermittent dosing schedule.
Animals are exhibiting muscle spasms or tremors. On-target effect of Smoothened inhibition on muscle tissue.1. Clinical Monitoring: Carefully document the frequency and severity of the spasms. 2. Dose Adjustment: This is a known class effect of Hh pathway inhibitors. Reducing the dose may alleviate the severity of the spasms. 3. Calcium Supplementation: Some studies suggest that calcium channel activation might be involved in muscle spasms induced by SMO inhibitors. You could explore, with appropriate justification and controls, whether dietary calcium supplementation has any effect.
Noticeable hair loss (alopecia) in the treatment group. On-target effect of Hh pathway inhibition on hair follicle cycling.1. Document and Score: Use a scoring system to quantify the extent of alopecia. 2. Reversibility: Alopecia is often reversible upon cessation of treatment. If the experimental design allows, a recovery period can be included to observe hair regrowth. 3. Dose Management: Lowering the dose or using an intermittent dosing schedule may reduce the severity of hair loss.
Unexpected mortality in the treatment group. Exceeding the MTD, formulation issues, or severe on-target toxicity.1. Immediate Necropsy: Perform a thorough necropsy and histopathology to determine the cause of death. 2. Dose Review: The dose is likely too high. The study should be repeated with a lower dose range. 3. Formulation Check: Re-evaluate the formulation for any potential issues like precipitation, incorrect pH, or vehicle-related toxicity.

Quantitative Data Summary

The following table summarizes the common on-target toxicities observed with Smoothened inhibitors in preclinical and clinical studies. While specific data for this compound is not available, this provides a general guide to potential adverse effects.

Toxicity Category Observed Adverse Events Animal Models Reported Incidence (in clinical trials of other Smo inhibitors) References
Musculoskeletal Muscle spasms, myalgiaMice, Rats, Dogs49% - 71%
Integumentary AlopeciaMice, Rats, Dogs43% - 66%
Gastrointestinal Dysgeusia/Ageusia, Decreased Appetite, Nausea, Diarrhea, Weight LossMice, Rats, DogsHigh incidence, varies by specific symptom
Constitutional Fatigue, AstheniaMice, RatsCommon
Developmental Teratogenicity (e.g., craniofacial malformations)Mice, Rats, Hamsters, SheepN/A (contraindicated)

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

This protocol provides a general framework for determining the MTD of this compound in mice.

  • Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old, of a single sex to minimize variability.

  • Group Allocation: Randomly assign animals to at least 5 groups (n=3-5 per group): one vehicle control group and four escalating dose groups of this compound.

  • Dose Selection: The starting dose can be estimated from in vitro IC50 values. Subsequent doses should be escalated using a defined progression (e.g., modified Fibonacci sequence).

  • Formulation and Administration: Prepare this compound in a sterile, non-toxic vehicle. Administer the compound daily for 7-14 days via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Record body weights and clinical observations daily. Use a standardized scoring sheet to note any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • Observe animals for any of the known class effects of Smoothened inhibitors.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >15-20%), or other signs of severe toxicity that necessitate euthanasia.

  • Analysis: At the end of the study, perform a gross necropsy and consider collecting key organs (liver, kidney, spleen, etc.) for histopathological analysis.

Protocol 2: Monitoring for Teratogenicity in Rodents (Abbreviated)

Caution: This type of study should only be performed with strong scientific justification and appropriate ethical oversight.

  • Animal Model: Use time-mated pregnant rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing Period: Administer this compound during the critical period of organogenesis (e.g., gestational days 6-15 for rats).

  • Dose Groups: Include a vehicle control and at least three dose levels of this compound, with the highest dose expected to produce some maternal toxicity.

  • Maternal Monitoring: Monitor pregnant dams daily for clinical signs of toxicity, body weight, and food consumption.

  • Fetal Examination: On a specific gestational day (e.g., day 20 for rats), euthanize the dams and examine the uterine contents. Record the number of implantations, resorptions, and live/dead fetuses.

  • Analysis: Examine fetuses for external, visceral, and skeletal malformations.

Visualizations

Hedgehog Signaling Pathway and Point of this compound Inhibition

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI activation leads to dissociation SUFU Suppressor of Fused (SUFU) GLI GLI Proteins (GLI1/2/3) GLI_A Active GLI (GLI-A) GLI->GLI_A processing SUFU_GLI->SUFU SUFU_GLI->GLI Target_Genes Target Gene Transcription GLI_A->Target_Genes promotes MRT83 This compound MRT83->SMO inhibits PTCH1_inactive Inactive State PTCH1_inactive->SUFU SUFU represses GLI

Caption: this compound inhibits the Hedgehog pathway by antagonizing the SMO receptor.

Experimental Workflow for Toxicity Assessment

Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis select_model Select Animal Model (e.g., Mice) determine_doses Determine Dose Range (based on in vitro data) select_model->determine_doses dosing Administer this compound & Vehicle Control determine_doses->dosing monitoring Daily Clinical Monitoring (Body Weight, Observations) dosing->monitoring necropsy Gross Necropsy monitoring->necropsy humane_endpoint Humane Endpoint Met? monitoring->humane_endpoint histopath Histopathology necropsy->histopath data_interp Interpret Data & Determine MTD histopath->data_interp humane_endpoint->monitoring humane_endpoint->necropsy Yes

Caption: A typical workflow for an in vivo toxicity study in animal models.

Troubleshooting Logic for Adverse Events

Troubleshooting_Logic start Adverse Event Observed (e.g., Weight Loss) is_severe Is the event severe? (e.g., >15% weight loss) start->is_severe stop_dosing Consider stopping dose or euthanasia is_severe->stop_dosing Yes is_class_effect Is it a known class effect? (e.g., alopecia, muscle spasms) is_severe->is_class_effect No reduce_dose Reduce dose or switch to intermittent dosing is_class_effect->reduce_dose Yes investigate_off_target Investigate potential off-target effects or formulation issues is_class_effect->investigate_off_target No supportive_care Implement supportive care (e.g., diet change) reduce_dose->supportive_care continue_monitoring Continue close monitoring supportive_care->continue_monitoring investigate_off_target->continue_monitoring

References

Technical Support Center: Interpreting Unexpected Results with MRT-83

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT-83. The information is designed to help interpret unexpected experimental results and provide guidance on proper experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor.[1][2] Smoothened is a critical component of the Hedgehog (Hh) signaling pathway.[1][2] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo activity. Upon Hedgehog binding to PTCH, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes. This compound exerts its effect by directly binding to Smo and preventing its activation, thereby blocking the entire downstream signaling cascade.[1]

Q2: What are the primary research applications for this compound?

Given its role as a Smoothened antagonist, this compound is primarily used in research to:

  • Investigate the role of the Hedgehog signaling pathway in normal development and disease.

  • Study cancers that are driven by aberrant Hedgehog signaling, such as medulloblastoma and basal cell carcinoma.

  • Serve as a tool compound for the discovery and development of novel anti-cancer therapies targeting the Hh pathway.

Q3: What are the expected cellular effects of treating cells with this compound?

Treatment of Hedgehog-responsive cells with this compound is expected to lead to:

  • A dose-dependent decrease in the expression of Hedgehog target genes, such as GLI1 and PTCH1.

  • Inhibition of cell proliferation in cancer cell lines with a constitutively active Hedgehog pathway.

  • Prevention of the translocation of Smoothened to the primary cilium, a key step in pathway activation.

Q4: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, it has been shown to have an IC50 (half-maximal inhibitory concentration) in the nanomolar range for inhibiting the Hedgehog pathway. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for cell-based assays is 1 nM to 1 µM.

Q5: How should this compound be stored?

For long-term storage, this compound should be stored as a solid at -20°C or as a stock solution in a suitable solvent like DMSO at -80°C. Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound.

Troubleshooting Guides

Problem 1: Lower than expected or no inhibition of the Hedgehog pathway.

Q: My luciferase reporter assay or qPCR results show minimal to no decrease in Hedgehog signaling after this compound treatment. What could be the cause?

A: There are several potential reasons for a lack of inhibitory effect:

  • Cell Line Insensitivity: The cell line you are using may not have an active Hedgehog pathway or may have mutations downstream of Smoothened (e.g., in SUFU or Gli) that render it insensitive to Smo antagonists.

  • Compound Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound has been stored correctly and avoid repeated freeze-thaw cycles.

  • Incorrect Concentration: The concentration of this compound used may be too low to elicit an effect in your specific cell line. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration.

  • Assay Issues: Problems with the luciferase reporter construct, transfection efficiency, or the qPCR assay itself could lead to misleading results.

Problem 2: High levels of cell death or unexpected off-target effects observed.

Q: I'm observing significant cytotoxicity or cellular effects that are not consistent with Hedgehog pathway inhibition. What should I do?

A: While this compound is reported to be a selective Smoothened antagonist, off-target effects can occur, especially at high concentrations.

  • Concentration is too high: High concentrations of any small molecule can lead to non-specific effects and cytotoxicity. Lower the concentration of this compound to the minimal effective dose determined from your dose-response experiments.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is low (typically <0.1%) and that you include a vehicle-only control in your experiments.

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to perturbations in pathways that have crosstalk with the Hedgehog pathway.

Experimental Protocols

Hedgehog Pathway Luciferase Reporter Assay

This assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene driven by a Gli-responsive promoter.

Methodology:

  • Seed Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells) in a 96-well plate.

  • The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Western Blot for Hedgehog Target Gene Expression

This protocol is used to detect changes in the protein levels of Hedgehog target genes, such as Gli1 and Patched1, following treatment with this compound.

Methodology:

  • Plate cells and treat with this compound at the desired concentrations for 24-48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Gli1, Patched1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Expected IC50 Values for this compound in a Hedgehog-Responsive Cell Line

AssayExpected IC50 (nM)
Gli-Luciferase Reporter Assay10 - 50
Cell Viability Assay100 - 500

Table 2: Expected Changes in Hedgehog Target Gene Expression Following this compound Treatment

Target ProteinTreatment (100 nM this compound)Expected Change in Expression
Gli124 hours> 80% decrease
Patched124 hours> 70% decrease
GAPDH24 hoursNo significant change

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Smoothened Smoothened PTCH1->Smoothened inhibits SUFU SUFU Smoothened->SUFU inhibits Gli Gli SUFU->Gli sequesters Gli-A Gli-A SUFU->Gli-A releases Gli-R Gli-R Gli->Gli-R processed to repressor Target Genes Target Genes Gli-A->Target Genes activates transcription This compound This compound

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture Culture Hedgehog-responsive cells Cell_Seeding Seed cells in appropriate plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound stock and dilutions Treatment Treat cells with this compound or vehicle Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for specified time Treatment->Incubation Harvest Harvest cells for analysis Incubation->Harvest Luciferase Luciferase Assay Harvest->Luciferase Western Western Blot Harvest->Western qPCR qPCR Harvest->qPCR Data_Analysis Analyze and interpret data Luciferase->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

Caption: A typical experimental workflow for evaluating the effect of this compound.

Troubleshooting_Tree Start Unexpected Results with this compound Q1 What is the nature of the unexpected result? Start->Q1 No_Activity No or Low Activity Q1->No_Activity No/Low Activity High_Toxicity High Toxicity / Off-Target Effects Q1->High_Toxicity High Toxicity Q2a Is the cell line known to be Hh-responsive? No_Activity->Q2a A2a_Yes Yes Q2a->A2a_Yes Yes A2a_No No/Unknown (Validate pathway activity) Q2a->A2a_No No Q2b Has a dose-response been performed? A2a_Yes->Q2b A2b_Yes Yes Q2b->A2b_Yes Yes A2b_No No (Perform dose-response) Q2b->A2b_No No Q2c Is the compound integrity confirmed? A2b_Yes->Q2c A2c_Yes Yes (Check assay parameters) Q2c->A2c_Yes Yes A2c_No No (Use fresh compound) Q2c->A2c_No No Q3a Is the concentration above the IC50 for Hh inhibition? High_Toxicity->Q3a A3a_Yes Yes (Lower the concentration) Q3a->A3a_Yes Yes A3a_No No Q3a->A3a_No No Q3b Is the vehicle control also toxic? A3a_No->Q3b A3b_Yes Yes (Lower solvent concentration) Q3b->A3b_Yes Yes A3b_No No (Investigate off-target effects) Q3b->A3b_No No

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

Validation & Comparative

Validating MRT-83 On-Target Activity Through Gli1 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRT-83, a potent Smoothened (Smo) antagonist, with other commercially available inhibitors. We will delve into the validation of its on-target activity by examining the expression of the downstream transcription factor Gli1, a key indicator of Hedgehog (Hh) signaling pathway modulation. This document offers supporting experimental data, detailed protocols, and visual aids to facilitate a clear understanding of this compound's performance in relation to its alternatives.

Introduction to this compound and the Hedgehog Signaling Pathway

This compound is a small molecule inhibitor that targets the Smoothened (Smo) receptor, a central component of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers, including basal cell carcinoma and medulloblastoma. In the canonical pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of Smo. This allows Smo to transduce a signal that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[2][3] Activated Gli proteins then translocate to the nucleus to induce the expression of target genes that drive cell proliferation and survival.

Gli1 is a direct transcriptional target of the Hh pathway, and its expression level serves as a reliable biomarker for pathway activity. Therefore, a reduction in Gli1 expression following treatment with a Smo inhibitor like this compound provides strong evidence of its on-target engagement and efficacy.

Comparative Analysis of Smoothened Inhibitors

The potency of this compound in inhibiting the Hh pathway can be benchmarked against other well-characterized Smo antagonists, such as the FDA-approved drugs Vismodegib (GDC-0449) and Sonidegib (LDE225). The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds in a Sonic hedgehog (Shh)-induced cell proliferation assay, a functional readout of Hh pathway activity.

CompoundTargetAssayIC50 (nM)Reference
This compound SmoothenedShh-induced Granule Cell Precursor (GCP) Proliferation~6[4]
Vismodegib (GDC-0449)SmoothenedShh-induced Granule Cell Precursor (GCP) Proliferation~3[5]
Sonidegib (LDE225)SmoothenedShh-induced Granule Cell Precursor (GCP) Proliferation~2.5

Note: IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions.

While IC50 values for cell proliferation provide a functional comparison, a more direct measure of on-target activity is the specific reduction in Gli1 expression. The following sections detail the experimental protocols to quantify these changes.

Experimental Protocols

Validating the on-target activity of this compound and comparing it to other Smoothened inhibitors can be achieved by measuring the levels of Gli1 mRNA and protein.

Quantitative Real-Time PCR (qPCR) for Gli1 mRNA Expression

This protocol allows for the sensitive quantification of changes in Gli1 gene expression.

1. Cell Culture and Treatment:

  • Seed a suitable Hedgehog-responsive cell line (e.g., NIH3T3, Shh-light II, or Ptch-/- mouse embryonic fibroblasts) in 12-well plates.
  • Once the cells reach 70-80% confluency, starve them in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
  • Induce the Hedgehog pathway by adding a Smoothened agonist, such as SAG (Smoothened Agonist) at a concentration of 100 nM, or by using Sonic Hedgehog conditioned medium.
  • Concurrently, treat the cells with a dose range of this compound and comparator compounds (e.g., Vismodegib, Sonidegib) for 24-48 hours. Include a vehicle control (e.g., DMSO).

2. RNA Isolation and cDNA Synthesis:

  • Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer.
  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

3. qPCR:

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH or Actin) for normalization.
  • Mouse Gli1 Forward Primer: 5'-CCAAGCCAACTTTTATGTCAGGG-3'
  • Mouse Gli1 Reverse Primer: 5'-AGGCCTTGCTGCAACCTTCTTG-3'
  • Run the qPCR reaction on a real-time PCR system.

4. Data Analysis:

  • Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Western Blot for Gli1 Protein Expression

This protocol is used to detect and quantify changes in Gli1 protein levels.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as described for qPCR.

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
  • Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for Gli1 (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
  • For a loading control, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
  • Quantify the band intensities using densitometry software and normalize the Gli1 protein levels to the loading control.

Visualizing the Mechanism of Action

To better understand the role of this compound in the Hedgehog signaling pathway, the following diagrams illustrate the pathway's mechanism and the experimental workflow.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Binds and inactivates Smo Smoothened (Smo) PTCH1->Smo Inhibits Gli_inactive Inactive Gli Complex (with SUFU) Smo->Gli_inactive Activates by releasing SUFU SUFU SUFU Gli_active Active Gli1 Gli_inactive->Gli_active Activation & Translocation Gli1_gene Gli1 Gene Gli_active->Gli1_gene Induces Transcription Gli1_mRNA Gli1 mRNA Gli1_gene->Gli1_mRNA Transcription MRT83 This compound MRT83->Smo Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Hedgehog-responsive cells induce Induce Hh pathway (e.g., with SAG) start->induce treat Treat with this compound & Comparators induce->treat harvest Harvest Cells treat->harvest rna_extraction RNA Isolation harvest->rna_extraction protein_extraction Protein Lysis harvest->protein_extraction qpcr qPCR for Gli1 mRNA rna_extraction->qpcr data_analysis Data Analysis & Comparison qpcr->data_analysis western_blot Western Blot for Gli1 Protein protein_extraction->western_blot western_blot->data_analysis

Caption: Workflow for validating this compound on-target activity by measuring Gli1 expression.

Conclusion

The experimental data and protocols outlined in this guide provide a robust framework for validating the on-target activity of this compound. By quantifying the dose-dependent reduction in Gli1 expression, researchers can effectively demonstrate the potent and specific inhibition of the Hedgehog signaling pathway by this compound. Comparative analysis against established Smoothened inhibitors like Vismodegib and Sonidegib will further highlight its potential as a valuable tool for cancer research and therapeutic development.

References

Unveiling the Potency of Novel Smoothened Antagonists: A Comparative Analysis of MRT-83 and Cyclopamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the relentless pursuit of more potent and selective therapeutic agents is a cornerstone of innovation. In the realm of Hedgehog (Hh) signaling pathway inhibitors, both natural compounds and synthetic molecules have been pivotal in advancing our understanding and treatment of various cancers. This guide provides a detailed comparison of MRT-83, a synthetic Smoothened (SMO) antagonist, and cyclopamine, a well-established natural product inhibitor, with a focus on their relative potencies supported by experimental data.

Executive Summary

This compound, a synthetic acylguanidine derivative, demonstrates significantly higher potency in inhibiting the Smoothened (SMO) receptor compared to the naturally derived steroidal alkaloid, cyclopamine. In cellular and binding assays, this compound consistently exhibits inhibitory concentrations (IC50) in the low nanomolar range, surpassing the potency of cyclopamine. This heightened potency suggests that this compound may offer a more effective therapeutic window and reduced off-target effects in the clinical setting.

Potency Comparison: this compound vs. Cyclopamine

The inhibitory activities of this compound and cyclopamine have been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data clearly indicates the superior potency of this compound.

CompoundAssay TypeCell Line/SystemIC50 Value
This compound Shh-light II Luciferase Reporter AssayShh-light II cells15 nM[1]
Alkaline Phosphatase Differentiation AssayC3H10T1/2 cells11 nM[1]
BODIPY-cyclopamine Binding AssayHEK-hSMO cells4.6 nM[2]
Cyclopamine Hedgehog Cell-Based AssayHh cell assay~46 nM[3][4]
Thyroid Cancer Cell Proliferation AssayVarious4.64 µM - 11.77 µM

Mechanism of Action: Targeting the Smoothened Receptor

Both this compound and cyclopamine exert their inhibitory effects on the Hedgehog signaling pathway by directly targeting the Smoothened (SMO) receptor, a class F G protein-coupled receptor. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH), alleviates the inhibition of SMO. This allows SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, differentiation, and survival. Both this compound and cyclopamine act as antagonists to SMO, preventing its activation and thereby blocking the downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound & Cyclopamine Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_act GLI (Active) GLI->GLI_act Activation Target_Genes Target Gene Expression GLI_act->Target_Genes Promotes Transcription Inhibitor This compound / Cyclopamine Inhibitor->SMO Inhibits

Fig. 1: Simplified Hedgehog Signaling Pathway and Point of Inhibition.

Experimental Protocols

The determination of IC50 values for this compound and cyclopamine relies on robust and reproducible in vitro assays. Below are the detailed methodologies for the key experiments cited.

Shh-light II Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog signaling pathway. The Shh-light II cell line is a mouse fibroblast cell line stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.

  • Cell Culture: Shh-light II cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Setup: Cells are seeded into 96-well plates and grown to confluence.

  • Treatment: The culture medium is replaced with a low-serum medium containing a constant concentration of a Hedgehog pathway agonist (e.g., a purified N-terminal fragment of Sonic Hedgehog, Shh-N) and varying concentrations of the inhibitor (this compound or cyclopamine).

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data is then plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

C3H10T1/2 Alkaline Phosphatase Differentiation Assay

The C3H10T1/2 cell line is a mouse embryonic fibroblast cell line that can be induced to differentiate into osteoblasts upon activation of the Hedgehog pathway, a process marked by an increase in alkaline phosphatase (ALP) activity.

  • Cell Culture: C3H10T1/2 cells are maintained in DMEM with 10% FBS.

  • Assay Setup: Cells are plated in 96-well plates.

  • Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., SAG) in the presence of a range of concentrations of this compound or cyclopamine.

  • Differentiation: The cells are incubated for several days (e.g., 3-5 days) to allow for osteoblast differentiation.

  • ALP Activity Measurement: The cells are lysed, and the alkaline phosphatase activity in the lysate is measured using a colorimetric or fluorometric substrate.

  • Data Analysis: The ALP activity is normalized to a control (e.g., total protein concentration) and plotted against the inhibitor concentration to determine the IC50 value.

BODIPY-Cyclopamine Binding Assay

This is a competitive binding assay that directly measures the ability of a compound to displace a fluorescently labeled cyclopamine analog (BODIPY-cyclopamine) from the SMO receptor.

  • Cell Line: HEK293 cells are transiently or stably transfected to overexpress the human Smoothened (hSMO) receptor.

  • Assay Setup: The SMO-expressing cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor compound (this compound or unlabeled cyclopamine).

  • Incubation: The binding reaction is allowed to reach equilibrium.

  • Measurement of Bound Fluorophore: The amount of BODIPY-cyclopamine bound to the cells is quantified. This can be done using flow cytometry, where the fluorescence intensity of individual cells is measured, or by using a plate-based fluorescence reader.

  • Data Analysis: The fluorescence signal is plotted against the concentration of the competitor compound. The IC50 value represents the concentration of the competitor that displaces 50% of the bound BODIPY-cyclopamine.

Experimental_Workflow cluster_reporter Luciferase Reporter Assay cluster_diff Differentiation Assay cluster_binding Binding Assay reporter_cells Seed Shh-light II Cells reporter_treat Treat with Agonist + Inhibitor Series reporter_cells->reporter_treat reporter_incubate Incubate 48-72h reporter_treat->reporter_incubate reporter_lyse Lyse Cells reporter_incubate->reporter_lyse reporter_read Measure Luminescence reporter_lyse->reporter_read reporter_calc Calculate IC50 reporter_read->reporter_calc diff_cells Seed C3H10T1/2 Cells diff_treat Treat with Agonist + Inhibitor Series diff_cells->diff_treat diff_incubate Incubate 3-5 days diff_treat->diff_incubate diff_lyse Lyse Cells diff_incubate->diff_lyse diff_read Measure ALP Activity diff_lyse->diff_read diff_calc Calculate IC50 diff_read->diff_calc binding_cells Use SMO-expressing Cells binding_treat Incubate with BODIPY-Cyclopamine + Competitor Series binding_cells->binding_treat binding_read Measure Fluorescence binding_treat->binding_read binding_calc Calculate IC50 binding_read->binding_calc

Fig. 2: General workflows for potency determination assays.

Conclusion

The experimental data unequivocally demonstrates that this compound is a more potent inhibitor of the Smoothened receptor than cyclopamine. With IC50 values in the low nanomolar range across multiple assay platforms, this compound represents a significant advancement in the development of Hedgehog pathway antagonists. This enhanced potency may translate to improved efficacy and a better safety profile in therapeutic applications targeting diseases driven by aberrant Hedgehog signaling. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel SMO inhibitors.

References

In Vitro Showdown: MRT-83 Versus GDC-0449 (Vismodegib) in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Smoothened (SMO) antagonists: MRT-83 and GDC-0449 (vismodegib). This analysis is based on experimental data from head-to-head studies, offering insights into their relative potency and mechanisms of action in targeting the Hedgehog signaling pathway.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several cancers, making it a key target for therapeutic intervention. Both this compound and GDC-0449 are small molecule inhibitors that function by antagonizing Smoothened (SMO), a central component of the Hh pathway. This guide delves into their comparative in vitro performance, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Quantitative Performance Comparison

The relative potency of this compound and GDC-0449 has been evaluated in various in vitro assays. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a direct comparison of their efficacy in different cellular contexts.

Assay TypeCell Line/SystemThis compound IC50 (nM)GDC-0449 IC50 (nM)Reference
Shh-light2 Reporter AssayNIH/3T3 cells33[1]
GCP Proliferation Assay (SAG-induced)Rat Granule Cell Precursors~6Not explicitly stated in direct comparison[1]
GCP Proliferation Assay (ShhN-induced)Rat Granule Cell Precursors~3Not explicitly stated in direct comparison
BODIPY-Cyclopamine BindingHEK-hSmo cells4.6Not explicitly stated in direct comparison
BODIPY-Cyclopamine BindingMouse Smo-expressing cells14Not explicitly stated in direct comparison

Note: The table presents data compiled from available literature. Direct side-by-side IC50 values were not available for all assays.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this comparison, the following diagrams illustrate the Hedgehog signaling pathway, the workflow of a typical reporter assay used to screen for inhibitors, and the logical framework of this comparative analysis.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway cluster_off Pathway OFF cluster_on Pathway ON PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibition SUFU SUFU GLI_off GLI (cleaved to repressor) SUFU->GLI_off promotes cleavage Target_Genes_off Target Gene Expression OFF GLI_off->Target_Genes_off represses Hh_Ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition relieved SUFU_sequestered SUFU (sequestered) SMO_on->SUFU_sequestered inhibits SUFU action GLI_on GLI (active) SUFU_sequestered->GLI_on releases GLI Target_Genes_on Target Gene Expression ON GLI_on->Target_Genes_on activates This compound This compound This compound->SMO_on inhibit GDC-0449 GDC-0449 GDC-0449->SMO_on inhibit

Caption: The Hedgehog signaling pathway and points of inhibition by this compound and GDC-0449.

Reporter_Assay_Workflow Gli-Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed NIH/3T3 cells with Gli-luciferase reporter Start->Seed_Cells Add_Compound Add test compounds (this compound or GDC-0449) Seed_Cells->Add_Compound Stimulate Stimulate with Hh agonist (e.g., Shh-N or SAG) Add_Compound->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure Measure luminescence Lyse_Cells->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a Gli-luciferase reporter assay to measure Hedgehog pathway inhibition.

Comparison_Logic Logical Framework for In Vitro Comparison cluster_assays Key In Vitro Assays Topic Topic: This compound vs. GDC-0449 (in vitro) Core_Question Core Question: Which is more potent in vitro? Topic->Core_Question Approach Approach: Compare performance in key assays Core_Question->Approach Reporter_Assay Reporter Gene Assay (e.g., Shh-light2) Approach->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (e.g., GCP) Approach->Proliferation_Assay Binding_Assay Direct Binding Assay (e.g., BODIPY-cyclopamine) Approach->Binding_Assay Data_Collection Data Collection: IC50 values, experimental protocols Reporter_Assay->Data_Collection Proliferation_Assay->Data_Collection Binding_Assay->Data_Collection Analysis Analysis & Comparison Data_Collection->Analysis Conclusion Conclusion: Relative in vitro efficacy Analysis->Conclusion

Caption: Logical flow of the in vitro comparison between this compound and GDC-0449.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this comparison.

Shh-light2 Reporter Gene Assay

This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

  • Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (Shh-light2 cells) are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density that allows them to reach confluence at the time of the assay.

  • Compound Treatment: The following day, the culture medium is replaced with low-serum medium. Serial dilutions of this compound, GDC-0449, or vehicle control (DMSO) are added to the wells.

  • Pathway Activation: Cells are then stimulated with a known Hedgehog pathway agonist, such as a purified N-terminal fragment of Sonic Hedgehog (Shh-N) or a small molecule SMO agonist like SAG.

  • Incubation: The plates are incubated for 24 to 48 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Data Analysis: The normalized luciferase values are plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.

Granule Cell Precursor (GCP) Proliferation Assay

This assay assesses the ability of the inhibitors to block the proliferation of primary cerebellar granule neuron precursors, which is dependent on Hedgehog signaling.

  • GCP Isolation: Cerebella are dissected from early postnatal (P4-P7) rat or mouse pups. The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically to obtain a single-cell suspension of GCPs.

  • Cell Plating: GCPs are plated on poly-L-lysine coated plates in a serum-free medium supplemented with N2 and B27.

  • Inhibitor and Agonist Treatment: Cells are treated with various concentrations of this compound, GDC-0449, or a vehicle control. Proliferation is induced by adding a SMO agonist, such as SAG or Shh-N.

  • Proliferation Measurement: After a defined incubation period (typically 24-48 hours), cell proliferation is quantified. This is commonly done by measuring the incorporation of a labeled nucleoside, such as [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), into the DNA of dividing cells.

  • Data Analysis: The amount of incorporated label is measured (e.g., by scintillation counting for [³H]-thymidine or by ELISA for BrdU). The results are plotted against the inhibitor concentration to calculate the IC50 value.

BODIPY-Cyclopamine Competition Binding Assay

This assay directly measures the ability of a test compound to compete with a fluorescently labeled Hedgehog pathway inhibitor (BODIPY-cyclopamine) for binding to the SMO receptor.

  • Cell Preparation: HEK293 cells are transiently or stably transfected to overexpress the human or mouse Smoothened receptor.

  • Incubation with Inhibitors: The cells are harvested and incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled competitor compounds (this compound or GDC-0449).

  • Equilibrium Binding: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Washing: Unbound BODIPY-cyclopamine is removed by washing the cells with a suitable buffer.

  • Fluorescence Measurement: The amount of BODIPY-cyclopamine bound to the cells is quantified by measuring the fluorescence intensity, typically using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is plotted against the concentration of the competitor compound. The IC50 value, representing the concentration of the competitor that inhibits 50% of the specific binding of BODIPY-cyclopamine, is then calculated.

Conclusion

Based on the available in vitro data, both this compound and GDC-0449 are potent inhibitors of the Hedgehog signaling pathway, demonstrating activity in the low nanomolar range in reporter gene assays.[1] The direct comparison in the Shh-light2 assay shows identical IC50 values, suggesting comparable potency in this specific cell-based system.[1] this compound has also been shown to be a highly effective inhibitor of both agonist-induced GCP proliferation and direct binding to the Smoothened receptor. While a direct side-by-side comparison with GDC-0449 is not available for all assays, the data collectively positions this compound as a strong in vitro antagonist of the Hedgehog pathway. Further studies directly comparing these two compounds across a broader range of in vitro and in vivo models would be beneficial for a more comprehensive understanding of their relative therapeutic potential.

References

A Comparative In Vivo Efficacy Analysis of Hedgehog Pathway Inhibitors: MRT-83 and Sonidegib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two Smoothened (SMO) antagonists, MRT-83 and sonidegib. This analysis is based on available preclinical data to inform early-stage research and development decisions.

Introduction

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several cancers, including medulloblastoma and basal cell carcinoma (BCC). A key protein in this pathway is Smoothened (SMO), making it a prime target for therapeutic intervention. Sonidegib is an FDA-approved SMO inhibitor for the treatment of locally advanced BCC. This compound is a novel, potent SMO antagonist currently in preclinical development. This guide presents a comparative overview of their in vivo efficacy based on published data.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

Both this compound and sonidegib are small molecule inhibitors that target the G-protein coupled receptor, Smoothened (SMO). In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. By binding to and antagonizing SMO, both this compound and sonidegib prevent this signaling cascade, thereby inhibiting the growth of Hh-driven tumors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes SHH SHH Ligand SHH->PTCH1 Binds MRT83_Sonidegib This compound / Sonidegib MRT83_Sonidegib->SMO Inhibits

Figure 1: Simplified Hedgehog Signaling Pathway and Inhibition by this compound/Sonidegib.

Comparative In Vivo Efficacy

Direct comparative in vivo studies between this compound and sonidegib have not been published. Therefore, this comparison is based on data from separate preclinical studies in relevant cancer models.

Parameter This compound Sonidegib
Drug Target Smoothened (SMO)Smoothened (SMO)
In Vitro Potency (IC50) ~3-6 nMNot explicitly stated in the provided preclinical study, but generally known to be in the low nanomolar range.
Animal Model Not available in a cancer modelPatient-Derived Xenograft (PDX) of SHH Medulloblastoma
Dosage Not available20 mg/kg
Administration Route Not availableOral
Treatment Schedule Not availableIntermittent
Efficacy Outcome Inhibition of Ptc transcription in the subventricular zone of healthy mice.Induced resistance in tumors, implying initial tumor growth inhibition.
Quantitative TGI Data not availableSpecific percentage of tumor growth inhibition not provided in the abstract.

Experimental Protocols

This compound In Vivo Protocol (Pharmacodynamic Study)

A study on this compound investigated its ability to inhibit the Hedgehog pathway in vivo.

  • Animal Model: Adult mice.

  • Drug Administration: this compound was injected into the lateral ventricle of the brain.

  • Endpoint: The expression of Patched (Ptc), a direct downstream target of the Hh pathway, was measured in the subventricular zone (SVZ).

  • Results: this compound was shown to block the Sonic Hedgehog (ShhN)-mediated up-regulation of Ptc transcription, demonstrating in vivo target engagement and pathway inhibition.

Sonidegib In Vivo Protocol (Efficacy Study)

A study utilizing a patient-derived xenograft (PDX) model of SHH medulloblastoma evaluated the effects of sonidegib.

  • Animal Model: Patient-derived xenograft (PDX) model of SHH medulloblastoma sensitive to SMO inhibition.

  • Drug Administration: Sonidegib was administered at a dose of 20 mg/kg.

  • Treatment Schedule: An intermittent treatment schedule was used to induce resistance.

  • Endpoint: Tumor growth and the development of resistance were monitored.

  • Results: The study successfully generated sonidegib-resistant PDX lines, which indicates that the treatment initially exerted a selective pressure on the tumors, consistent with an anti-tumor effect.

cluster_mrt83 This compound In Vivo Pharmacodynamic Workflow cluster_sonidegib Sonidegib In Vivo Efficacy Workflow mrt_start Start mrt_animal Adult Mice mrt_start->mrt_animal mrt_admin Intraventricular Injection of this compound mrt_animal->mrt_admin mrt_endpoint Measure Ptc Transcription in Subventricular Zone mrt_admin->mrt_endpoint mrt_result Pathway Inhibition Confirmed mrt_endpoint->mrt_result son_start Start son_animal Implant SHH Medulloblastoma PDX in Mice son_start->son_animal son_admin Oral Administration of Sonidegib (20 mg/kg) son_animal->son_admin son_endpoint Monitor Tumor Growth and Resistance son_admin->son_endpoint son_result Tumor Growth Inhibition (inferred) & Resistance son_endpoint->son_result

Figure 2: Experimental Workflows for In Vivo Studies of this compound and Sonidegib.

Discussion and Future Directions

Based on the available preclinical data, both this compound and sonidegib are potent inhibitors of the Hedgehog signaling pathway that act by antagonizing the SMO receptor. Sonidegib has demonstrated in vivo efficacy in a patient-derived xenograft model of medulloblastoma, a clinically relevant model for Hh-driven cancers. While a specific tumor growth inhibition percentage is not available from the provided abstract, the development of resistance implies an initial anti-tumor effect.

For this compound, in vivo data confirms its ability to engage its target and inhibit the Hh pathway in the brain. However, there is a lack of published in vivo efficacy studies in a cancer model, which is a critical next step in its preclinical development.

To enable a more direct and quantitative comparison, future studies should evaluate this compound in in vivo cancer models, such as medulloblastoma or basal cell carcinoma xenografts. Key endpoints should include tumor growth inhibition, survival analysis, and pharmacodynamic markers of Hh pathway inhibition within the tumor tissue. A head-to-head comparison of this compound and sonidegib in the same in vivo model would provide the most definitive data on their comparative efficacy.

A Structural Showdown: Comparing MRT-83 to Other Smoothened Antagonists in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective structural and functional comparison of the novel Smoothened (Smo) antagonist, MRT-83, with other key inhibitors of the Hedgehog (Hh) signaling pathway: vismodegib, sonidegib, and glasdegib. This analysis is supported by available experimental data to aid in the evaluation of these compounds for research and therapeutic development.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (Smo), is a central transducer in this pathway, making it a prime therapeutic target. While first-generation Smo inhibitors like vismodegib and sonidegib have seen clinical success, the emergence of drug resistance necessitates the development of novel antagonists with distinct structural and mechanistic properties. This compound, a potent acylguanidine-based Smo antagonist, represents a promising alternative.

Structural Comparison of Smoothened Antagonists

This compound, vismodegib, sonidegib, and glasdegib, while all targeting the Smoothened receptor, possess distinct chemical scaffolds that influence their binding affinity, specificity, and potential to overcome resistance mutations.

This compound is characterized by an acylguanidine core, featuring a 3,4,5-trimethoxyphenyl group linked to a phenyl carbamoyl residue. This structure is reported to fit a pharmacophoric model for Smo antagonists with three hydrogen bond acceptor groups and three hydrophobic regions[1].

Vismodegib (GDC-0449) is a 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide[2]. It was the first FDA-approved Smo inhibitor for the treatment of advanced basal cell carcinoma.

Sonidegib (LDE225) is a biphenyl carboxamide derivative, N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-pyridinyl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide, also approved for the treatment of locally advanced basal cell carcinoma[3].

Glasdegib (PF-04449913) is a benzimidazole derivative, 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, approved in combination with low-dose cytarabine for newly-diagnosed acute myeloid leukemia (AML)[4][5].

The diverse chemical structures of these antagonists lead to different interactions within the Smoothened binding pocket, which is located in the seven-transmembrane (7TM) domain of the receptor. While most Smo inhibitors bind within this 7TM cavity, their precise binding modes can differ, influencing their efficacy against wild-type and mutant forms of the receptor. For instance, some antagonists bind closer to the extracellular loops, while others penetrate deeper into the transmembrane bundle. MRT-92, a derivative of this compound, is suggested to occupy the entire 7TM cavity, a feature that may contribute to its ability to overcome resistance mutations like D473H.

Quantitative Performance Comparison

The potency of Smoothened antagonists is typically evaluated using in vitro assays that measure their ability to inhibit Smo-dependent signaling. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following table summarizes available IC50 data for this compound and other Smo antagonists from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound Human SmoBODIPY-cyclopamine binding assay4.6
This compound Mouse SmoShh-light2 Gli-luciferase reporter assay~10
Vismodegib (GDC-0449) Human SmoBODIPY-cyclopamine binding assay3
Vismodegib (GDC-0449) -Cell-free assay3
Sonidegib (LDE225) Mouse SmoCell-free assay1.3
Sonidegib (LDE225) Human SmoCell-free assay2.5
Glasdegib (PF-04449913) Smo-5

Hedgehog Signaling Pathway and Antagonist Intervention

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened. Ligand binding to PTCH1 relieves this inhibition, allowing Smo to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. Smoothened antagonists, such as this compound, vismodegib, sonidegib, and glasdegib, act by directly binding to the Smoothened receptor, preventing its activation and thereby blocking the entire downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Intervention Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Smo Smoothened PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation & Nuclear Translocation Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes Smo Antagonist This compound, Vismodegib, Sonidegib, Glasdegib Smo Antagonist->Smo Binds & Inhibits

Caption: The Hedgehog signaling pathway and the point of intervention for Smoothened antagonists.

Experimental Protocols

BODIPY-Cyclopamine Competition Binding Assay

This assay is used to determine the binding affinity of a test compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.

Methodology:

  • Cell Culture: HEK293 cells stably overexpressing human Smoothened (hSmo) are cultured to confluency.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Incubation: The hSmo-expressing cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound.

  • Washing: Unbound ligands are removed by washing the cells.

  • Fluorescence Measurement: The amount of BODIPY-cyclopamine bound to the cells is quantified by measuring the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of BODIPY-cyclopamine binding against the concentration of the test compound.

BODIPY_Cyclopamine_Assay A HEK293 cells expressing hSmo B Add BODIPY-cyclopamine (fixed concentration) A->B C Add test compound (varying concentrations) B->C D Incubate C->D E Wash to remove unbound ligands D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the BODIPY-cyclopamine competition binding assay.

GLI-Luciferase Reporter Assay

This cell-based assay measures the functional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Methodology:

  • Cell Line: A reporter cell line, such as Shh-light2 (NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter), is used.

  • Cell Seeding: Cells are seeded in a multi-well plate and allowed to attach.

  • Pathway Activation: The Hedgehog pathway is activated by adding a Smoothened agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG.

  • Inhibitor Treatment: Cells are treated with varying concentrations of the test Smoothened antagonist (e.g., this compound).

  • Incubation: The cells are incubated to allow for reporter gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration.

Gli_Luciferase_Assay A Seed Shh-light2 reporter cells B Activate Hh pathway (e.g., with Shh or SAG) A->B C Treat with Smo antagonist (varying concentrations) B->C D Incubate C->D E Lyse cells D->E F Measure Firefly & Renilla luciferase activity E->F G Normalize data and calculate IC50 F->G

Caption: Experimental workflow for the GLI-luciferase reporter assay.

Conclusion

This compound demonstrates potent antagonism of the Smoothened receptor, with in vitro potencies comparable to or exceeding those of established inhibitors like vismodegib and sonidegib. Its distinct acylguanidine structure offers a different chemical scaffold for engaging the Smoothened binding pocket, which may provide advantages in overcoming certain resistance mechanisms that have emerged with first-generation Smo antagonists. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the intricate pharmacology of Smoothened and the development of next-generation Hedgehog pathway inhibitors.

References

Synergistic Potential of MRT-83 with Other Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 is a novel and potent small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention. While preclinical studies have established the standalone efficacy of this compound in blocking Hh signaling, its potential for synergistic activity with other anticancer agents remains a critical area of investigation for enhancing therapeutic outcomes and overcoming drug resistance. This guide provides a comparative analysis of the potential synergistic effects of this compound, drawing parallels from other Smoothened antagonists and Hedgehog pathway inhibitors.

Mechanism of Action: this compound and the Hedgehog Signaling Pathway

This compound, identified as N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, functions by directly antagonizing the Smoothened (Smo) receptor.[1] In a canonical setting, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on Smo. This allows Smo to translocate to the primary cilium, initiating a signaling cascade that culminates in the activation and nuclear translocation of GLI transcription factors. GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound blocks this pathway by binding to Smo, preventing its activation and subsequent downstream signaling. This targeted inhibition of the Hh pathway forms the basis of its anticancer activity and provides a clear rationale for exploring synergistic combinations with drugs that target parallel or downstream pathways.

Hedgehog Signaling Pathway and this compound's Point of Intervention

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH1 Hh Ligand->PTCH Binds Smo Smoothened (Smo) PTCH->Smo Inhibits SUFU_GLI SUFU GLI Smo->SUFU_GLI Inhibits SUFU repression GLI_A Activated GLI (GLIA) SUFU_GLI->GLI_A Releases DNA Target Gene Transcription GLI_A->DNA Promotes MRT83 This compound MRT83->Smo Antagonizes

Caption: Mechanism of this compound in the Hedgehog signaling pathway.

Synergistic Combinations: Insights from Other Smoothened Antagonists

While specific combination studies on this compound are not yet widely published, extensive research on other Smo antagonists like vismodegib, sonidegib, and cyclopamine provides a strong predictive framework for potential synergistic partners for this compound. The primary rationale for these combinations is to target cancer cells through multiple, complementary mechanisms to enhance efficacy and prevent the development of resistance.

Drug Class Examples Rationale for Synergy with Smo Antagonists Cancer Models Studied
PI3K/mTOR Inhibitors NVP-BKM120, NVP-BEZ235The PI3K/mTOR pathway is a crucial signaling cascade for cell growth and survival that can be a mechanism of resistance to Hh pathway inhibition. Dual blockade can lead to a more profound and durable anti-tumor response.[2]Medulloblastoma, Esophageal Cancer, Head and Neck Cancer[2]
Chemotherapy GemcitabineSmo antagonists can modulate the tumor microenvironment and potentially increase the delivery and efficacy of cytotoxic agents.[3]Pancreatic Cancer
Radiation Therapy -Both radiation and Hh pathway inhibition are effective treatments for certain cancers like basal cell carcinomas. Their combination may offer enhanced local tumor control.Basal Cell Carcinoma
Other Targeted Agents Itraconazole, Arsenic Trioxide (ATO)Itraconazole also exhibits Smo inhibitory activity at a different binding site, suggesting potential for synergistic or additive effects. ATO can also impact the Hh pathway.Medulloblastoma
Cholesterol Synthesis Inhibitors StatinsCholesterol is essential for the proper function of Smoothened. Inhibiting its synthesis can impair Hh signaling and synergize with direct Smo antagonists.Medulloblastoma, Basal Cell Carcinoma, Pancreatic Cancer

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound with other anticancer drugs, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Synergy Assessment

Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with other drugs on cancer cell viability and proliferation.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., those with known Hh pathway activation) in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).

  • Combination Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a matrix of concentrations of this compound and the other drug, both alone and in combination. Include a vehicle control.

    • Incubate for a predetermined period (e.g., 72 hours).

  • Viability/Proliferation Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental Workflow for In Vitro Synergy Assessment

cluster_workflow In Vitro Synergy Workflow A Cancer Cell Line Culture B Seed Cells in 96-well Plates A->B C Treat with Drug Combinations (this compound + Drug X) B->C D Incubate (e.g., 72h) C->D E Cell Viability Assay (MTT) D->E F Data Analysis (Combination Index) E->F G Determine Synergy/Additivity/Antagonism F->G

References

Comparative Analysis of MRT-83 Binding Affinity to the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding affinity of MRT-83, a potent Smoothened (Smo) receptor antagonist, with other known inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance.

The Smoothened receptor is a critical component of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the formation of various cancers.[2] this compound functions by antagonizing the Smoothened receptor, thereby inhibiting the downstream signaling cascade.[1]

Quantitative Comparison of Smoothened Inhibitor Affinities

The binding affinity and functional inhibition of Smoothened antagonists are commonly quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following table summarizes these values for this compound and a selection of other well-characterized Smo inhibitors. Lower values typically indicate higher potency.

CompoundAssay TypeTarget SpeciesIC50 / Kd (nM)Reference
This compound ShhN-induced GCP ProliferationRat~3[1][3]
SAG-induced GCP ProliferationRat~6
BODIPY-Cyclopamine BindingHuman4.6
BODIPY-Cyclopamine BindingMouse14
Shh-light2 Reporter AssayHuman15
MRT-92 Gli-luciferase Reporter AssayNot Specified2.8
[³H]MRT-92 Binding Assay (Kd)Human0.3
Vismodegib (GDC-0449) Hh Cell-Based AssayNot SpecifiedComparable to this compound
Sonidegib (LDE-225) Binding AssayMouse1.3
Binding AssayHuman2.5
Cyclopamine Hh Cell-Based AssayNot Specified46
BMS-833923 (XL-139) BODIPY-Cyclopamine BindingNot Specified21
Glasdegib (PF-04449913) Binding AssayHuman4
SANT-1 Binding Assay (Kd)Not Specified1.2
Functional AssayNot Specified20

Hedgehog Signaling Pathway and this compound Mechanism of Action

The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the 12-transmembrane protein Patched (PTCH). In its unbound state, PTCH actively suppresses the activity of the seven-transmembrane protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to become active and transduce the signal. This leads to the activation and nuclear translocation of the Gli family of transcription factors, which regulate the expression of Hh target genes. This compound exerts its inhibitory effect by binding directly to the Smoothened receptor, preventing its activation and halting the downstream signaling cascade.

Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The binding affinity and functional inhibition data presented in this guide were primarily determined using radioligand binding assays and cell-based reporter gene assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the Smoothened receptor.

  • Objective: To determine the binding affinity (Ki or IC50) of an unlabeled compound by competing against a known radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human Smoothened receptor (e.g., HEK-hSmo).

    • Radioligand (e.g., [³H]-Cyclopamine or [³H]MRT-92).

    • Unlabeled test compound (this compound).

    • Binding buffer and wash buffer.

    • Glass fiber filters and a filtration apparatus.

    • Scintillation counter.

  • Protocol:

    • Cell membranes expressing SMO are incubated with a fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

    • Control wells are included to determine total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.

Binding_Assay_Workflow start Start prep Prepare Reagents: - SMO Membranes - Radioligand ([³H]-L) - Test Compound (this compound) start->prep incubate Incubate Components: (SMO + [³H]-L + this compound) prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Plot % Inhibition vs. [this compound] count->analyze end Determine IC50 Value analyze->end

References

Head-to-Head Comparison of MRT-83 and MRT-92: Potent Antagonists of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive, data-driven comparison of two Smoothened (Smo) antagonists, MRT-83 and MRT-92, for researchers, scientists, and professionals in drug development. Both molecules are potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key therapeutic target in oncology. This document summarizes their performance based on experimental data, details the methodologies of key assays, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

MRT-92, a derivative of this compound, demonstrates significantly enhanced potency as a Smoothened antagonist across a range of biochemical and cell-based assays. While both compounds effectively inhibit the Hedgehog signaling pathway, MRT-92 consistently exhibits lower half-maximal inhibitory concentrations (IC50) and a unique binding mechanism that allows it to overcome a key resistance mutation (D473H) in the Smoothened receptor.

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory activities of this compound and MRT-92 in various assays. The data clearly illustrates the superior potency of MRT-92.

Table 1: Comparison of IC50 Values in Hedgehog Pathway Inhibition Assays

Assay TypeCell LineAgonistThis compound IC50 (nM)MRT-92 IC50 (nM)Reference
Gli-Luciferase Reporter AssayShh-light2 (NIH/3T3)ShhN (5 nM)Not explicitly stated, but less potent than MRT-922.8[1]
Alkaline Phosphatase (AP) Activity AssayC3H10T1/2SAG (0.1 µM)11 ± 35.6[1]
Cerebellar Granule Precursor (GCP) ProliferationPrimary Rat GCPsSAG (0.01 µM)Less potent than MRT-920.4[1]
BODIPY-Cyclopamine (BC) Binding AssayHEK-hSmoBC4.68.4[2]

Table 2: Binding Affinity for Smoothened Receptor

CompoundMethodKd (nM)Reference
This compoundNot AvailableNot Available
MRT-92[3H]MRT-92 Radioligand Binding0.3[1]

Mechanism of Action and Key Differences

Both this compound and MRT-92 are acylguanidine derivatives that function as antagonists of the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway. Their primary mechanism involves binding to the seven-transmembrane (7TM) domain of Smo, thereby preventing its activation and downstream signaling.

A critical distinction lies in their interaction with the Smo receptor. MRT-92 was designed with an elongated biaryl moiety compared to this compound. This structural modification allows MRT-92 to occupy the entire transmembrane cavity of the Smo receptor, spanning both the extracellular loop-binding region (site 1) and the deeper 7TM cavity (site 2). This unique, "type 3" binding mode is believed to contribute to its enhanced potency and its ability to inhibit the D473H mutant of Smo, which confers resistance to other antagonists like GDC-0449.

Both compounds have been shown to block the trafficking of Smo to the primary cilium, a key step in Hedgehog pathway activation, and neither affects the related Wnt signaling pathway, indicating their specificity.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Gli family of transcription factors, the final effectors of the Hedgehog pathway.

  • Cell Line: Shh-light2 cells, which are NIH/3T3 fibroblasts stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).

  • Protocol:

    • Seed Shh-light2 cells in 96-well plates and grow to confluence.

    • Replace growth medium with a low-serum medium.

    • Treat cells with varying concentrations of this compound or MRT-92.

    • Stimulate the Hedgehog pathway with 5 nM Sonic Hedgehog N-terminal signaling domain (ShhN).

    • Incubate for 30-48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the luciferase activity by 50% compared to the ShhN-stimulated control.

Alkaline Phosphatase (AP) Activity Assay

This assay assesses the differentiation of mesenchymal progenitor cells (C3H10T1/2) into osteoblasts, a process induced by Hedgehog pathway activation.

  • Cell Line: C3H10T1/2, a mouse embryonic fibroblast cell line.

  • Protocol:

    • Seed C3H10T1/2 cells in 96-well plates and grow to confluency.

    • Treat cells with varying concentrations of this compound or MRT-92.

    • Induce differentiation with a Smoothened agonist, such as SAG (0.1 µM).

    • Incubate for 36-48 hours.

    • Lyse the cells.

    • Measure alkaline phosphatase activity using a chemiluminescent substrate (e.g., CDP-Star).

    • Determine the IC50 value based on the inhibition of the SAG-induced AP response.

Cerebellar Granule Precursor (GCP) Proliferation Assay

This assay measures the ability of the compounds to inhibit the proliferation of primary neuronal precursors, which is driven by the Hedgehog pathway.

  • Cells: Primary cerebellar granule precursors isolated from post-natal mouse or rat cerebella.

  • Protocol:

    • Culture primary GCPs in the presence of varying concentrations of this compound or MRT-92.

    • Stimulate proliferation with SAG (0.01 µM).

    • Assess cell proliferation by measuring the incorporation of [3H]thymidine into the DNA of dividing cells.

    • The IC50 is the concentration of the inhibitor that reduces [3H]thymidine incorporation by 50% compared to the SAG-stimulated control.

BODIPY-Cyclopamine (BC) Binding Assay

This is a competitive binding assay to determine the ability of the test compounds to displace a fluorescently labeled Smoothened antagonist (BODIPY-cyclopamine) from the receptor.

  • Cell Line: HEK293 cells stably expressing human Smoothened (HEK-hSmo).

  • Protocol:

    • Incubate HEK-hSmo cell membranes with a fixed concentration of BODIPY-cyclopamine.

    • Add increasing concentrations of this compound or MRT-92.

    • After incubation, measure the amount of bound BODIPY-cyclopamine, typically using flow cytometry or a fluorescence plate reader.

    • The IC50 value represents the concentration of the test compound that displaces 50% of the bound BODIPY-cyclopamine.

Mandatory Visualizations

Hedgehog Signaling Pathway and Inhibition by this compound/MRT-92

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by this compound / MRT-92 PTCH PTCH1 SMO_inactive Smoothened (Inactive) PTCH->SMO_inactive Inhibits PTCH_bound PTCH1 SUFU_GLI SUFU-GLI Complex SMO_active Smoothened (Active) GLI_rep GLI Repressor SUFU_GLI->GLI_rep Proteolytic Processing Target_Genes_off Target Gene Transcription OFF GLI_rep->Target_Genes_off GLI_act GLI Activator Target_Genes_on Target Gene Transcription ON Hedgehog Hedgehog Ligand (e.g., Shh) Hedgehog->PTCH_bound PTCH_bound->SMO_active Inhibition Relieved SMO_active->GLI_act Signal Transduction MRT This compound / MRT-92 GLI_act->Target_Genes_on SMO_inhibited Smoothened (Inactive) MRT->SMO_inhibited Binds and Inhibits

Caption: Hedgehog signaling pathway activation and inhibition by this compound/MRT-92.

Experimental Workflow for Inhibitor Potency Determination

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_stimulation 3. Pathway Activation cluster_incubation 4. Incubation cluster_assay 5. Assay and Data Acquisition cluster_analysis 6. Data Analysis Culture Culture appropriate cell line (e.g., Shh-light2, C3H10T1/2) Treatment Treat cells with serial dilutions of this compound or MRT-92 Culture->Treatment Stimulation Stimulate Hedgehog pathway with an agonist (e.g., ShhN, SAG) Treatment->Stimulation Incubation Incubate for a defined period (e.g., 24-48 hours) Stimulation->Incubation Assay Perform specific assay: - Luciferase activity - Alkaline phosphatase activity - [3H]thymidine incorporation Incubation->Assay Data Acquire data using luminometer, plate reader, etc. Assay->Data Analysis Normalize data and generate dose-response curves Assay->Analysis IC50 Calculate IC50 values Analysis->IC50

Caption: General experimental workflow for determining the IC50 of Hedgehog pathway inhibitors.

References

Safety Operating Guide

Navigating the Unseen Threat: Proper Disposal Procedures for MRT-83

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The chemical identifier "MRT-83" is not a recognized standard chemical name. The following procedures are based on the assumption that "this compound" is an internal laboratory identifier for an unknown or hazardous chemical. For illustrative purposes, this guide uses Methyl Bromide (CAS No. 74-83-9), a highly hazardous substance, as a specific example of the rigorous protocols required. Under no circumstances should any chemical be handled or disposed of without a positive identification and a thorough understanding of its specific hazards. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of potentially hazardous laboratory chemicals. Adherence to these procedural, step-by-step instructions is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Identification Protocols

The paramount principle in handling any unknown substance is to treat it as hazardous until proven otherwise. The immediate priority is to ensure the safety of all laboratory personnel and to initiate a process of identification.

Initial Steps for an Unidentified Chemical (this compound)
  • Cease all work with the substance immediately.

  • Secure the area to prevent unauthorized access.

  • Do not attempt to dispose of the chemical without positive identification.

  • Label the container clearly as "Caution: Unknown Substance - Do Not Use or Dispose." Include any known information, such as the date it was found and the process it was associated with.

  • Consult laboratory records, including notebooks and inventory lists, to attempt to identify the substance.

  • Notify your laboratory supervisor and EHS department immediately. They will provide guidance on the necessary steps for identification and disposal.

Case Study: Disposal of a Highly Hazardous Chemical - Methyl Bromide

Methyl Bromide is a colorless, odorless, and highly toxic gas that is classified as a hazardous waste.[1][2][3] Its disposal is strictly regulated. The following table summarizes key data relevant to its disposal.

PropertyValueSource
CAS Number 74-83-9[1]
DOT Hazard Class 2.3 (Poison Gas)[1]
EPA Hazardous Waste Code U029
Health Hazards Toxic if swallowed or inhaled, causes skin and eye irritation, suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure.
Environmental Hazards Very toxic to aquatic life.

Experimental Protocols for Waste Characterization

In the event of an unidentified substance, your EHS department will coordinate the characterization of the waste. This may involve a series of analytical tests to determine its properties. These tests are performed by trained professionals in a controlled environment.

Note: These protocols are for informational purposes only and should only be carried out by authorized personnel.

  • Physical Characterization: Visual inspection for properties such as color, physical state (solid, liquid, gas), and the presence of any precipitates or multiple phases.

  • pH Determination: A small, representative sample is tested with a calibrated pH meter or pH paper to determine its corrosivity.

  • Flammability Testing: Tests such as a flash point determination are used to assess the ignitability of the substance.

  • Reactivity Testing: The substance's potential to react with water, air, or other chemicals is carefully evaluated under controlled conditions.

  • Analytical Chemistry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy may be employed for definitive identification.

Step-by-Step Disposal Procedure for Hazardous Chemicals

Once a chemical has been identified as hazardous, the following step-by-step procedure must be followed for its disposal. This process is managed in coordination with your institution's EHS department.

  • Waste Segregation: Keep different types of chemical waste separate to prevent dangerous reactions. For example, acids should not be mixed with bases, and oxidizers should not be mixed with organic solvents.

  • Containerization:

    • Use a chemically compatible container that is in good condition and has a secure, leak-proof lid.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity.

  • Labeling:

    • Affix a hazardous waste tag to the container. This tag must be obtained from your EHS department.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name(s) of the contents (no abbreviations or formulas).

      • The specific hazard(s) (e.g., flammable, corrosive, toxic).

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Request for Pickup:

    • Once the container is full or you are ready to have it removed, submit a chemical waste pickup request to your EHS department through your institution's designated system.

    • EHS will then collect the waste for transport to a licensed hazardous waste disposal facility.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for chemical waste disposal and the general workflow for hazardous waste management.

Chemical_Disposal_Workflow Chemical Disposal Decision Workflow cluster_0 Start cluster_1 Identification cluster_2 Unknown Chemical Protocol cluster_3 Known Chemical Protocol cluster_4 Disposal Path start Chemical is designated for disposal identify Is the chemical's identity known? start->identify unknown_protocol Treat as Unknown Hazardous Waste. Label container clearly. Contact EHS immediately. identify->unknown_protocol No known_protocol Consult Safety Data Sheet (SDS) for hazards. identify->known_protocol Yes hazardous_check Is the chemical hazardous? known_protocol->hazardous_check hazardous_disposal Follow Hazardous Waste Disposal Procedure. hazardous_check->hazardous_disposal Yes non_hazardous_disposal Follow institutional guidelines for non-hazardous waste. hazardous_check->non_hazardous_disposal No

Caption: Decision workflow for laboratory chemical disposal.

Hazardous_Waste_Management Hazardous Waste Management Workflow cluster_0 Generation cluster_1 Segregation & Containerization cluster_2 Storage cluster_3 Disposal generation Hazardous waste generated segregate Segregate by compatibility generation->segregate containerize Place in appropriate, labeled container segregate->containerize storage Store in designated Satellite Accumulation Area (SAA) containerize->storage request_pickup Submit pickup request to EHS storage->request_pickup ehs_collection EHS collects waste request_pickup->ehs_collection final_disposal Transport to licensed disposal facility ehs_collection->final_disposal

Caption: Workflow for managing hazardous laboratory waste.

References

Essential Safety and Logistics for Handling MRT-83

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate and essential safety, operational, and disposal guidance for MRT-83, a potent antagonist of the Smoothened (Smo) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a small molecule inhibitor used in research, particularly in studies related to cancer and developmental biology. Below is a summary of its key properties.

PropertyValue
Full Chemical Name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide
CAS Number 1263131-92-5 (free base); 1359944-60-7 (hydrochloride)
Molecular Formula C₃₁H₃₀N₄O₅
Molecular Weight 538.59 g/mol
Appearance Solid
Storage Temperature -20°C
Personal Protective Equipment (PPE)

When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.To prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to maintain its stability and prevent accidental exposure.

Receiving and Storage Protocol
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container at -20°C in a designated and clearly labeled area.

  • Inventory: Maintain a detailed log of the amount of this compound received, used, and remaining.

Experimental Workflow for Handling this compound

The following workflow outlines the key steps for safely preparing and using this compound in a laboratory setting.

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal gather_materials Gather Materials (this compound, solvent, PPE) weigh_compound Weigh this compound in a fume hood gather_materials->weigh_compound dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh_compound->dissolve treat_cells Treat cells or animal models dissolve->treat_cells incubate Incubate as per experimental design treat_cells->incubate data_collection Collect data incubate->data_collection decontaminate Decontaminate work surfaces data_collection->decontaminate dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste store_remaining Return unused this compound to storage dispose_waste->store_remaining

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.